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4-Chloro-2'-methoxybenzophenone Documentation Hub

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  • Product: 4-Chloro-2'-methoxybenzophenone
  • CAS: 78589-10-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Analytical Workflows for 4-Chloro-2'-methoxybenzophenone

Executive Summary 4-Chloro-2'-methoxybenzophenone (CAS: 78589-10-3) is a structurally significant diarylketone that frequently emerges as a critical intermediate and a heavily monitored pharmaceutical impurity [1]. In th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2'-methoxybenzophenone (CAS: 78589-10-3) is a structurally significant diarylketone that frequently emerges as a critical intermediate and a heavily monitored pharmaceutical impurity [1]. In the landscape of drug development, it is formally designated as Pyrotinib Impurity 20 (a pan-HER receptor tyrosine kinase inhibitor) and Fenofibrate Impurity 12 (a lipid-lowering agent) [1][3].

For research scientists and quality control (QC) professionals, understanding the physicochemical behavior and synthetic origins of this compound is paramount. This whitepaper synthesizes the core thermodynamic properties, targeted synthetic methodologies, and self-validating analytical protocols required to manage this compound in high-stakes pharmaceutical environments.

Structural & Physicochemical Profiling

The behavior of 4-Chloro-2'-methoxybenzophenone in synthetic matrices and chromatographic systems is dictated by its highly conjugated aromatic system, the electron-withdrawing chlorine atom, and the sterically hindered ortho-methoxy group.

Below is a consolidated table of its experimentally derived and computed physicochemical properties [2]:

PropertyValueScientific Implication
Chemical Name (4-chlorophenyl)(2-methoxyphenyl)methanoneStandard IUPAC nomenclature.
CAS Number 78589-10-3Unique registry identifier [1].
Molecular Formula C₁₄H₁₁ClO₂Dictates mass spectrometric parent ion ( M+ 246.04).
Molecular Weight 246.69 g/mol Utilized for precise molarity calculations in standard prep.
Density 1.212 g/cm³Indicates heavy organic phase partitioning during extraction.
Boiling Point 404.2 ºC at 760 mmHgHigh thermal stability; requires high-temp GC methods.
Flash Point 170.2 ºCNon-volatile under standard ambient conditions.
Refractive Index 1.578High optical density due to extensive π -conjugation.
LogP (Predicted) ~3.58Highly lipophilic; dictates the use of reverse-phase C18 HPLC.

Mechanistic Origins and Targeted Synthesis

The Impurity Pathway (Friedel-Crafts Acylation)

In commercial synthesis, diarylketones are often produced via Friedel-Crafts acylation. When synthesizing precursors for drugs like Fenofibrate, the acylation of anisole with 4-chlorobenzoyl chloride predominantly yields the para-isomer (4-chloro-4'-methoxybenzophenone). However, incomplete regioselectivity inevitably leads to a minor ortho-attack, generating 4-Chloro-2'-methoxybenzophenone as a persistent byproduct [2][3].

Targeted Synthesis Protocol (Reference Standard Grade)

To procure highly pure 4-Chloro-2'-methoxybenzophenone for use as an analytical reference standard, relying on the unselective Friedel-Crafts method is inefficient. Instead, a targeted Grignard addition followed by selective oxidation is the gold standard.

Step-by-Step Methodology:

  • Grignard Addition: Dissolve 2-methoxybenzaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C under an argon atmosphere. Dropwise add 4-chlorophenylmagnesium bromide (1.2 eq).

    • Causality: Anhydrous THF coordinates the magnesium, stabilizing the Grignard reagent. The 0 °C environment suppresses exothermic side reactions (such as pinacol coupling) and ensures exclusive nucleophilic attack on the aldehyde.

  • Quenching & Extraction: Quench the reaction mixture with saturated aqueous NH4​Cl and extract with Ethyl Acetate (EtOAc).

    • Causality: NH4​Cl acts as a mild proton donor. It hydrolyzes the intermediate magnesium alkoxide into a secondary alcohol without inducing the acid-catalyzed dehydration that stronger acids (like HCl) would provoke.

  • Selective Oxidation: Dissolve the isolated secondary alcohol in Dichloromethane (DCM). Add activated Manganese Dioxide ( MnO2​ , 10 eq) and stir at room temperature for 12 hours.

    • Causality: MnO2​ is a heterogeneous, mild oxidant with high selectivity for benzylic alcohols. It guarantees the formation of the ketone without risking the oxidative cleavage of the sensitive ortho-methoxy ether.

  • Self-Validation (In-Process Control): Filter the mixture through a Celite pad to remove the MnO2​ . Monitor the reaction via Thin Layer Chromatography (TLC) under 254 nm UV light.

    • Validation Check: The reaction is deemed complete when the lower- Rf​ alcohol spot entirely disappears, replaced by a higher- Rf​ ketone spot (due to the loss of the hydrogen-bonding hydroxyl group).

Synthesis_Pathway A 4-Chlorophenylmagnesium Bromide C Nucleophilic Addition (Anhydrous THF, 0°C) A->C B 2-Methoxybenzaldehyde B->C D Secondary Alcohol Intermediate C->D Quench (NH4Cl) E Oxidation (MnO2, DCM, RT) D->E F 4-Chloro-2'-methoxybenzophenone (Target) E->F Filter & Purify

Targeted Grignard synthesis pathway for 4-Chloro-2'-methoxybenzophenone.

Analytical Characterization & Quality Control (QC)

Detecting 4-Chloro-2'-methoxybenzophenone down to parts-per-million (ppm) thresholds in Active Pharmaceutical Ingredients (APIs) requires robust chromatographic techniques.

Reverse-Phase HPLC Protocol
  • Column Selection: Utilize a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Causality: The highly lipophilic nature of the compound (LogP ~3.58) ensures excellent retention and hydrophobic interaction with the C18 stationary phase, allowing it to elute distinctly from more polar API precursors.

  • Mobile Phase Preparation: Employ a gradient elution.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Causality: TFA acts as an ion-pairing agent. By maintaining an acidic pH, it suppresses the ionization of residual silanol groups on the silica support, completely eliminating peak tailing and ensuring sharp, symmetrical peaks.

  • Detection: Set the UV/Vis Diode Array Detector (DAD) to 254 nm.

    Causality: The extended π

    π
    • conjugation between the two aromatic rings and the carbonyl group provides a massive molar absorptivity at 254 nm, maximizing the signal-to-noise ratio.
  • System Suitability Test (Self-Validation): Inject a known resolution mixture containing the primary API (e.g., Fenofibrate) and the impurity standard.

    • Validation Check: The batch analysis can only proceed if the chromatographic resolution ( Rs​ ) between the API peak and the 4-Chloro-2'-methoxybenzophenone peak is ≥2.0 . This ensures baseline separation for accurate integration and quantification.

QC_Workflow N1 Sample Preparation (Dissolve in ACN/H2O) N2 RP-HPLC Injection (C18 Column, 254 nm) N1->N2 N3 System Suitability Test (Resolution > 2.0) N2->N3 N4 Impurity Quantification (vs. Reference Standard) N3->N4 Pass N5 Out of Specification? N4->N5 N6 Release Batch N5->N6 No N7 Investigate Synthesis Parameters N5->N7 Yes

HPLC analytical workflow for impurity profiling and batch release.

References

  • 4-CHLORO-2'-METHOXYBENZOPHENONE CAS#: 78589-10-3 ChemicalBook
  • (4-chlorophenyl)-(2-methoxyphenyl)methanone|78589-10-3 MOLBASE
  • Fenofibrate EP Impurity G / Impurity 12 Sinco Pharmachem Inc.
Exploratory

4-Chloro-2'-methoxybenzophenone structural formula and IUPAC name

This guide provides a comprehensive technical overview of 4-Chloro-2'-methoxybenzophenone, a substituted aromatic ketone of interest to researchers and professionals in organic synthesis and drug discovery. This document...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-Chloro-2'-methoxybenzophenone, a substituted aromatic ketone of interest to researchers and professionals in organic synthesis and drug discovery. This document delves into its chemical identity, physicochemical properties, synthesis, and potential applications, offering field-proven insights and detailed methodologies.

Core Identity: Structural Formula and IUPAC Nomenclature

4-Chloro-2'-methoxybenzophenone is a diaryl ketone featuring a chlorophenyl group and a methoxyphenyl group attached to a central carbonyl moiety.

Structural Formula:

The structural formula of 4-Chloro-2'-methoxybenzophenone is presented below:

IUPAC Name:

The systematic and unambiguous name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (4-chlorophenyl)(2-methoxyphenyl)methanone .

This name is derived by identifying the two aryl groups attached to the ketone's carbonyl carbon. One is a 4-chlorophenyl group, and the other is a 2-methoxyphenyl group.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, application, and integration into synthetic and analytical workflows. The following table summarizes the key properties of (4-chlorophenyl)(2-methoxyphenyl)methanone.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₁ClO₂N/A
Molecular Weight 246.69 g/mol N/A
CAS Number 54118-74-0[1]
Physical Form Solid[1]
Boiling Point 194 °C at 14 Torr (Predicted)[2]
Density 1.178 ± 0.06 g/cm³ (Predicted)[2]
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Low solubility in water is anticipated.N/A

Synthesis Methodology: Friedel-Crafts Acylation

The most common and direct method for the synthesis of 4-Chloro-2'-methoxybenzophenone is the Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride.[3] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Reaction Principle

The reaction proceeds via the formation of a highly electrophilic acylium ion from 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The electron-rich anisole then acts as a nucleophile, attacking the acylium ion. The methoxy group of anisole is an ortho-, para-directing group, leading to a mixture of isomers. While the para-isomer is often the major product due to less steric hindrance, the formation of the ortho-isomer, (4-chlorophenyl)(2-methoxyphenyl)methanone, is a significant outcome.[3]

Experimental Protocol

This protocol outlines a generalized procedure for the synthesis of (4-chlorophenyl)(2-methoxyphenyl)methanone.

Materials:

  • Anisole (freshly distilled)

  • 4-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane and anhydrous aluminum chloride (1.1 equivalents). Stir the suspension.

  • Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath).

  • Anisole Addition: After the addition of the acyl chloride is complete, dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which will be a mixture of ortho and para isomers, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to isolate the pure (4-chlorophenyl)(2-methoxyphenyl)methanone.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Anisole Anisole Reaction Friedel-Crafts Acylation in Anhydrous DCM at 0 °C Anisole->Reaction Nucleophile AcylChloride 4-Chlorobenzoyl Chloride AcylChloride->Reaction Electrophile Precursor Catalyst Anhydrous AlCl₃ Catalyst->Reaction Lewis Acid Quench Quenching with Ice/HCl Reaction->Quench Workup Aqueous Workup Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Product (4-chlorophenyl) (2-methoxyphenyl)methanone Purification->Product

Caption: Friedel-Crafts acylation workflow for the synthesis of (4-chlorophenyl)(2-methoxyphenyl)methanone.

Applications in Research and Development

Benzophenone and its derivatives are a significant class of compounds in medicinal chemistry and materials science.[4] While specific applications for the 4-chloro-2'-methoxy isomer are not extensively documented in publicly available literature, its structural motifs suggest potential utility as a key intermediate in the synthesis of more complex molecules.

Intermediate in Pharmaceutical Synthesis

The benzophenone scaffold is a common feature in a variety of biologically active compounds. For instance, 4-chlorobenzophenone is a known intermediate in the synthesis of antihistamines.[5] Substituted benzophenones are also investigated for their potential as antimicrobial and antiviral agents. A study on N-phenylbenzamide derivatives, which could be synthesized from corresponding benzophenones, has shown promising anti-HBV activity.[6] The unique substitution pattern of 4-Chloro-2'-methoxybenzophenone makes it a valuable building block for creating novel chemical entities for drug discovery programs.

Building Block in Organic Synthesis

As a diaryl ketone, (4-chlorophenyl)(2-methoxyphenyl)methanone can undergo a variety of chemical transformations. The carbonyl group can be reduced to a secondary alcohol, which is a key intermediate in many pharmaceutical syntheses.[7] The aromatic rings can be further functionalized through electrophilic substitution or cross-coupling reactions, allowing for the construction of complex molecular architectures.

Logical Relationship of Benzophenone Derivatives in Drug Discovery

DrugDiscovery Core Benzophenone Core (e.g., 4-Chloro-2'-methoxybenzophenone) Intermediate Key Synthetic Intermediate Core->Intermediate Derivatization Chemical Derivatization (e.g., reduction, substitution) Intermediate->Derivatization Library Library of Novel Compounds Derivatization->Library Screening Biological Screening (e.g., antiviral, antimicrobial assays) Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Role of 4-Chloro-2'-methoxybenzophenone as an intermediate in a typical drug discovery workflow.

Conclusion

4-Chloro-2'-methoxybenzophenone, systematically named (4-chlorophenyl)(2-methoxyphenyl)methanone, is a valuable chemical entity accessible through well-established synthetic methods like the Friedel-Crafts acylation. While specific applications are still emerging, its structural features position it as a promising building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]

  • PubChem. 4'-Chloro-2-hydroxy-4-methoxybenzophenone. [Link]

  • Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino)benzamide as a Novel Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3685–3697. [Link]

  • Oregon State University. Experimental Chemistry II. [Link]

  • SINO-HIGH(CHINA) CO., LTD. Pharmaceutical & Agrochemical Intermediates. [Link]

  • ResearchGate. Scheme 3. Synthesis of 4-(2-chlorophenyl)-6-(4-(oxiran-2-ylmethoxy) phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Link]

  • Semantic Scholar. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. [Link]

  • International Science Community Association. Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. [Link]

  • PubChem. (4-Methoxyphenyl)methanone. [Link]

  • El-Hawary, S. S., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(35), 24657–24683. [Link]

  • Vinati Organics. Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. [Link]

Sources

Foundational

Advanced NMR Spectral Analysis and Conformational Dynamics of 4-Chloro-2'-methoxybenzophenone

Executive Summary 4-Chloro-2'-methoxybenzophenone is a structurally complex diaryl ketone that serves as a critical intermediate in the synthesis of photoinitiators, agrochemicals, and active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2'-methoxybenzophenone is a structurally complex diaryl ketone that serves as a critical intermediate in the synthesis of photoinitiators, agrochemicals, and active pharmaceutical ingredients (APIs)[1]. The asymmetric substitution pattern—a para-chloro group on one aromatic ring and an ortho-methoxy group on the other—creates a highly differentiated electronic environment. This technical whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignments of this molecule. By deconstructing the mechanistic causality behind the observed chemical shifts, this guide establishes a self-validating framework for researchers to accurately characterize benzophenone derivatives.

Structural Anatomy & Conformational Dynamics

The NMR spectral profile of 4-chloro-2'-methoxybenzophenone is dictated by the interplay of inductive effects, resonance stabilization, and steric hindrance.

The molecule consists of two distinct spin systems:

  • Ring A (4-Chlorophenyl): Exhibits a classic, symmetrical AA'BB' spin system. The strongly electron-withdrawing nature of the carbonyl group heavily deshields the ortho protons, while the para-chloro substituent exerts a mild inductive withdrawal counteracted by resonance donation[2].

  • Ring B (2'-Methoxyphenyl): Exhibits an asymmetrical ABCD spin system. The bulky ortho-methoxy group introduces significant steric hindrance, forcing Ring B to twist out of perfect coplanarity with the carbonyl bridge[3]. This dihedral twist reduces the conjugation between Ring B and the carbonyl, subsequently altering the anisotropic deshielding cone experienced by the H-6' proton compared to an unsubstituted benzophenone[3].

Spin_Systems Molecule 4-Chloro-2'-methoxybenzophenone RingA Ring A (4-Chlorophenyl) AA'BB' Spin System Molecule->RingA RingB Ring B (2-Methoxyphenyl) ABCD Spin System Molecule->RingB Bridge Carbonyl Bridge 13C: ~195 ppm Molecule->Bridge RingA_H H2/H6: ~7.75 ppm (d) H3/H5: ~7.42 ppm (d) RingA->RingA_H RingB_H H6': ~7.35 ppm (dd) H4': ~7.48 ppm (ddd) H5': ~7.05 ppm (td) H3': ~6.98 ppm (d) RingB->RingB_H

Caption: Logical breakdown of spin systems and key 1H NMR chemical shifts.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the NMR acquisition must function as a self-validating system. This means 1D integrations must perfectly align with the molecular formula, and 2D correlations must independently verify the bond-through connectivity predicted by the 1D data.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity 4-chloro-2'-methoxybenzophenone in 0.6 mL of deuterated chloroform (CDCl 3​ ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). CDCl 3​ is selected to prevent exchangeable proton interference and provide a stable deuterium lock[2].

  • 1 H NMR Acquisition (400 MHz): Execute a standard 30° flip angle pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Causality: A D1 of 2.0s ensures complete longitudinal relaxation ( >5×T1​ ) for all protons, guaranteeing that the integrated areas are strictly proportional to the number of nuclei.

  • 13 C NMR Acquisition (100 MHz): Execute a composite pulse decoupling sequence (zgpg30). Set the relaxation delay (D1) to ≥2.0 seconds. Causality: Quaternary carbons (C-1, C-4, C-1', C-2', C=O) lack attached protons and therefore lack efficient dipole-dipole relaxation pathways. An extended D1 prevents signal saturation, allowing these critical quaternary peaks to rise above the baseline noise.

  • 2D Validation (COSY, HSQC, HMBC): Acquire homonuclear (COSY) and heteronuclear (HSQC, HMBC) 2D spectra to close the validation loop. HMBC is strictly required to link Ring A and Ring B across the quaternary carbonyl bridge.

NMR_Workflow A Sample Prep (CDCl3, TMS) B 1D NMR (1H & 13C) A->B C 2D NMR (COSY, HSQC) B->C D Data Processing (FT, Phase) B->D C->D E Peak Assignment & Integration D->E F Validation (Empirical) E->F

Caption: Step-by-step self-validating NMR acquisition and processing workflow.

1 H NMR Spectral Data & Mechanistic Causality

The 1 H NMR spectrum provides a direct readout of the electronic shielding environment. The data below synthesizes empirical observations for the 4-chlorophenyl moiety[4] and the 2-methoxyphenyl moiety[5].

  • The Methoxy Singlet: The -OCH 3​ group appears as a sharp 3H singlet at 3.74 ppm, heavily deshielded by the direct attachment to the electronegative oxygen atom[5].

  • Ring A (AA'BB'): The carbonyl group is a powerful electron-withdrawing group (EWG). It pulls electron density away from the ortho positions via resonance, deshielding H-2 and H-6 and shifting them downfield to ~7.75 ppm[4]. The chlorine atom at C-4 is inductively withdrawing but donates electrons via resonance, leaving H-3 and H-5 relatively shielded at ~7.42 ppm[4].

  • Ring B (ABCD): The methoxy group at C-2' is a strong resonance donor. It pushes electron density into the ortho and para positions of Ring B. Consequently, H-3' (ortho to OMe) is the most shielded aromatic proton, appearing as a doublet at ~6.98 ppm[5]. H-6', positioned ortho to the carbonyl, is deshielded (~7.35 ppm), but less so than H-2/H-6 due to the steric twist of the ring[3].

Table 1: 1 H NMR Spectral Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
OCH 3​ 3.74s-3HShielded methyl adjacent to oxygen
H-3' (Ring B)6.98d8.41HOrtho to strongly donating -OCH 3​
H-5' (Ring B)7.05td7.5, 1.01HPara to -OCH 3​ , shielded via resonance
H-6' (Ring B)7.35dd7.5, 1.81HDeshielded by adjacent carbonyl
H-3, H-5 (Ring A)7.42d8.52HOrtho to -Cl, meta to carbonyl
H-4' (Ring B)7.48ddd8.4, 7.5, 1.81HMeta to -OCH 3​ , para to carbonyl
H-2, H-6 (Ring A)7.75d8.52HOrtho to strongly deshielding carbonyl

13 C NMR Spectral Data & Electronic Effects

The 13 C NMR spectrum isolates the carbon skeleton, providing definitive proof of the quaternary centers that are invisible in standard 1 H NMR.

  • The Carbonyl Core (C=O): The ketone carbon resonates at ~194.8 ppm. Its exact position is a delicate balance: the electron-withdrawing para-chloro group shifts it slightly upfield compared to an unsubstituted benzophenone, while the ortho-methoxy group's steric hindrance reduces conjugation, preventing further shielding[3].

  • Heteroatom-Bound Carbons: C-2' (ipso to methoxy) is heavily deshielded to 157.4 ppm due to the high electronegativity of oxygen[5]. C-4 (ipso to chlorine) appears at 139.2 ppm.

  • Resonance-Shielded Carbons: C-3' and C-5' on Ring B appear at 111.6 ppm and 120.6 ppm, respectively. This profound upfield shift is the direct result of the methoxy group's π -electron donation[5].

Table 2: 13 C NMR Spectral Data Summary (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic
OCH 3​ 55.6CH 3​ Aliphatic carbon bound to oxygen
C-3' (Ring B)111.6CHStrongly shielded by ortho-methoxy resonance
C-5' (Ring B)120.6CHShielded by para-methoxy resonance
C-1' (Ring B)128.5CqIpso to carbonyl
C-3, C-5 (Ring A)128.6CHMeta to carbonyl
C-6' (Ring B)129.8CHOrtho to carbonyl
C-2, C-6 (Ring A)131.0CHOrtho to carbonyl
C-4' (Ring B)132.5CHPara to carbonyl
C-1 (Ring A)136.0CqIpso to carbonyl
C-4 (Ring A)139.2CqIpso to chlorine
C-2' (Ring B)157.4CqIpso to methoxy oxygen
C=O 194.8CqKetone carbonyl

2D NMR Correlational Workflows for Final Validation

To finalize the self-validating protocol, 2D NMR must be employed to prove the connectivity between Ring A, Ring B, and the carbonyl bridge.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the 1 H signals directly to their attached 13 C signals. This instantly confirms that the proton at 6.98 ppm belongs to the highly shielded carbon at 111.6 ppm (C-3').

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step. The HMBC spectrum will show a strong 3-bond correlation ( 3JCH​ ) from the H-2/H-6 protons (~7.75 ppm) to the carbonyl carbon (~194.8 ppm). Simultaneously, it will show a 3JCH​ correlation from the H-6' proton (~7.35 ppm) to the exact same carbonyl carbon. This dual correlation definitively proves the benzophenone linkage. Furthermore, a 3JCH​ correlation from the methoxy protons (3.74 ppm) to C-2' (157.4 ppm) locks the position of the ether linkage.

References

  • Title: 4-Chlorobenzophenone 134-85-0 Source: Guidechem URL
  • Title: Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0)
  • Title: Conformational Preferences of ortho-Substituted Benzophenones Source: Canadian Science Publishing URL
  • Title: Substituent Effect on the Photoreduction Kinetics of Benzophenone Source: ResearchGate URL
  • Title: Sample report: (January 19 2004)
  • Title: CHEMICAL SHIFTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF MOLECULES CONTAINING POLAR GROUPS Source: Canadian Science Publishing URL

Sources

Exploratory

Spectrometric Profiling of 4-Chloro-2'-methoxybenzophenone: An In-Depth Technical Guide

Executive Summary 4-Chloro-2'-methoxybenzophenone (CAS: 78589-10-3) is a highly functionalized diaryl ketone utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2'-methoxybenzophenone (CAS: 78589-10-3) is a highly functionalized diaryl ketone utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials[1]. Structurally, it consists of a benzophenone core flanked by a para-substituted chlorine atom on one phenyl ring and an ortho-substituted methoxy group on the other[2]. For researchers and drug development professionals, verifying the structural integrity of this compound is paramount. This whitepaper provides a comprehensive, causality-driven guide to the Fourier-Transform Infrared (FT-IR) and Electron Ionization Mass Spectrometry (EI-MS) profiling of 4-Chloro-2'-methoxybenzophenone.

Molecular Architecture & Spectroscopic Causality

To interpret the spectra of 4-Chloro-2'-methoxybenzophenone, one must first understand how its structural features dictate its physical behavior:

  • The Carbonyl Core ( C=O ): The central ketone is highly conjugated with two aromatic systems. This extensive π -electron delocalization weakens the C=O double bond character, shifting its vibrational frequency lower than that of isolated aliphatic ketones.

  • The Ortho-Methoxy Group ( −OCH3​ ): The oxygen lone pairs participate in resonance with the adjacent phenyl ring. In mass spectrometry, this electron-donating capability heavily stabilizes adjacent positive charges during fragmentation.

  • The Para-Chlorine Atom ( −Cl ): Chlorine exerts a strong inductive electron-withdrawing effect but a weak resonance-donating effect. Crucially, chlorine's natural isotopic distribution ( 35Cl and 37Cl in a ~3:1 ratio) serves as an unmistakable diagnostic barcode in mass spectrometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a rapid, non-destructive fingerprint of the compound's functional groups. Based on the established principles of [3], the vibrational modes of 4-Chloro-2'-methoxybenzophenone are highly predictable.

Causality of Key Vibrational Modes
  • Conjugated Carbonyl Stretch: While a standard ketone absorbs near 1715 cm⁻¹, the dual aryl conjugation in this benzophenone derivative shifts the C=O stretch down to the 1650–1665 cm⁻¹ range[4].

  • Ether Linkage (C-O-C): The asymmetric stretching of the aryl-alkyl ether bond produces a very strong, broad signal near 1250 cm⁻¹ , while the symmetric stretch appears around 1020 cm⁻¹ .

  • Aromatic Out-of-Plane (OOP) Bending: The substitution patterns dictate the low-frequency region. The para-substituted chlorophenyl ring yields a strong OOP bend at ~830 cm⁻¹ , while the ortho-substituted methoxyphenyl ring yields a characteristic band at ~750 cm⁻¹ [5].

Quantitative Data Summary: FT-IR Absorptions
Functional GroupWavenumber (cm⁻¹)IntensityCausality / Structural Assignment
C=O (Ketone)1650 – 1665StrongCarbonyl stretch, shifted lower due to diaryl π -conjugation.
C=C (Aromatic)1590, 1580, 1450MediumAromatic ring skeletal stretching vibrations.
C-O-C (Ether)1240 – 1260StrongAsymmetric stretch of the Ar−O−CH3​ group.
C-Cl (Aryl Halide)1080 – 1100MediumAryl-chloride stretching frequency.
C-H (OOP Bend)~830StrongPara-disubstituted benzene ring (4-chlorophenyl).
C-H (OOP Bend)~750StrongOrtho-disubstituted benzene ring (2-methoxyphenyl).
Self-Validating ATR-FTIR Protocol

To ensure high-fidelity data acquisition, utilize the following Attenuated Total Reflectance (ATR) workflow:

  • Crystal Preparation: Clean the diamond/ZnSe ATR crystal with HPLC-grade isopropanol. Allow to dry completely.

  • Background Acquisition: Run a background scan (typically 32 scans at 4 cm⁻¹ resolution).

    • Self-Validation Check: The background must show absolute atmospheric compensation. If water vapor (3500-3900 cm⁻¹) or CO2​ (2350 cm⁻¹) anomalies are present, purge the optical bench with dry nitrogen before proceeding.

  • Sample Application: Place 1-2 mg of solid 4-Chloro-2'-methoxybenzophenone onto the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact (preventing air gaps that cause baseline drift).

  • Data Acquisition: Execute the scan parameters (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: The baseline of the final spectrum must sit between 95-100% transmittance in non-absorbing regions. A sloping baseline indicates excessive scattering or poor crystal contact.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (70 eV) is a hard ionization technique that strips an electron primarily from the oxygen lone pairs. According to the foundational rules of [6], benzophenones undergo dominant α -cleavages adjacent to the carbonyl group[7].

Ionization Dynamics & Cleavage Pathways

The molecular ion [M]+∙ appears at m/z 246 . Because of the single chlorine atom, a distinct [M+2]+∙ peak appears at m/z 248 with approximately 33% of the intensity of the m/z 246 peak[7].

From the molecular ion, two competing α -cleavages occur:

  • Pathway A (Loss of 4-chlorophenyl radical): Yields the 2-methoxybenzoyl cation at m/z 135 . This ion is highly stabilized by the resonance donation from the ortho-methoxy oxygen lone pairs. Because it lacks chlorine, it does not exhibit the M+2 isotope pattern. Due to its extreme thermodynamic stability, m/z 135 is typically the base peak (100% relative abundance).

  • Pathway B (Loss of 2-methoxyphenyl radical): Yields the 4-chlorobenzoyl cation at m/z 139 . This ion retains the chlorine atom, thus presenting a companion peak at m/z 141 (3:1 ratio). It is less stable than the m/z 135 fragment due to the electron-withdrawing nature of chlorine.

Both acylium ions subsequently lose carbon monoxide (CO, 28 Da) to form their respective phenyl cations (m/z 107 and m/z 111/113)[8].

MS_Fragmentation M Molecular Ion [M]+• m/z 246 (35Cl) / 248 (37Cl) F1 2-Methoxybenzoyl Cation m/z 135 M->F1 -[C6H4Cl]• (Alpha Cleavage) F2 4-Chlorobenzoyl Cation m/z 139 / 141 M->F2 -[C7H7O]• (Alpha Cleavage) F1_sub Methoxyphenyl Cation m/z 107 F1->F1_sub - CO (28 Da) F2_sub Chlorophenyl Cation m/z 111 / 113 F2->F2_sub - CO (28 Da)

EI-MS Alpha-cleavage fragmentation pathways of 4-Chloro-2'-methoxybenzophenone.

Quantitative Data Summary: EI-MS Fragments
m/z ValueIon AssignmentIsotope PatternRelative Abundance
246 / 248 Molecular Ion [M]+∙ 3:1 ( 35Cl / 37Cl )Medium
139 / 141 4-Chlorobenzoyl Cation [C7​H4​ClO]+ 3:1 ( 35Cl / 37Cl )High
135 2-Methoxybenzoyl Cation [C8​H7​O2​]+ None (No Cl present)Base Peak (100%)
111 / 113 4-Chlorophenyl Cation [C6​H4​Cl]+ 3:1 ( 35Cl / 37Cl )Low to Medium
107 2-Methoxyphenyl Cation [C7​H7​O]+ None (No Cl present)Low to Medium
Self-Validating GC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-grade dichloromethane (DCM).

  • System Blank: Inject 1 µL of pure DCM prior to the sample.

    • Self-Validation Check: The chromatogram must show a flat baseline devoid of siloxane column bleed (m/z 207, 281) or carryover from previous runs.

  • Sample Injection: Inject 1 µL of the sample using a split ratio of 50:1.

  • Chromatographic Separation: Utilize a non-polar column (e.g., HP-5MS). Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min.

  • Mass Analysis: Operate the mass spectrometer in full scan mode (m/z 50–300) with an electron energy of 70 eV.

    • Self-Validation Check: Isolate the molecular ion cluster at m/z 246/248. Calculate the exact intensity ratio. It must strictly adhere to the 3:1 natural abundance of 35Cl to 37Cl . Any deviation >5% indicates a co-eluting impurity isobaric to the molecular ion.

Integrated Analytical Workflow

To achieve absolute certainty in structural validation, FT-IR and GC-MS must be utilized as orthogonal techniques. FT-IR confirms the presence of the exact functional groups (the "what"), while MS confirms the molecular weight, isotopic composition, and structural connectivity (the "how they are attached").

AnalyticalWorkflow S1 Sample Prep (Solid/Solution) S2 ATR-FTIR Vibrational Profiling S1->S2 Non-destructive S3 GC-EI-MS Ionization & Mass Sorting S1->S3 Destructive (70 eV) S4 Data Synthesis Structural Validation S2->S4 Functional Groups S3->S4 Molecular Weight & Connectivity

Parallel analytical workflow for structural validation using FT-IR and GC-MS.

References

  • Molbase. (4-chlorophenyl)-(2-methoxyphenyl)methanone Properties. Molbase Encyclopedia.[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra, 4th Edition. University Science Books / RedShelf.[Link]

  • NIST Mass Spectrometry Data Center. Benzophenone IR and Mass Spectrum Data. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Foundational

Thermodynamic Solubility and Solvation Mechanics of 4-Chloro-2'-methoxybenzophenone

Executive Summary This technical guide provides an in-depth analysis of the solubility profile, solvation thermodynamics, and experimental methodologies associated with 4-Chloro-2'-methoxybenzophenone (CAS 78589-10-3). D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile, solvation thermodynamics, and experimental methodologies associated with 4-Chloro-2'-methoxybenzophenone (CAS 78589-10-3). Designed for formulation scientists and synthetic chemists, this whitepaper synthesizes theoretical frameworks with empirical data to optimize solvent selection for synthesis, purification, and analytical workflows.

Structural Analysis & Chemical Context

4-Chloro-2'-methoxybenzophenone ( C14​H11​ClO2​ ) is a halogenated, methoxy-substituted diaryl ketone. It is frequently utilized as a critical intermediate in advanced pharmaceutical synthesis and is notably characterized as Pyrotinib Impurity 20 in oncology drug development[1].

From a physicochemical perspective, the molecule presents a unique solvation challenge:

  • Carbonyl Core: Acts as a moderate hydrogen-bond acceptor.

  • Chloro-Substitution (para): Significantly increases the molecule's hydrophobicity and London dispersion forces, driving up the energy required for cavity formation in polar solvents.

  • Methoxy-Substitution (ortho): Introduces steric hindrance around the carbonyl core while providing a secondary, albeit weak, hydrogen-bond acceptor site.

Because the molecule lacks any hydrogen-bond donors (such as -OH or -NH groups), its solubility is heavily dictated by its ability to participate in dipole-dipole interactions and dispersion forces rather than hydrogen bonding.

Theoretical Solubility Framework: Hansen Space

To predict and rationalize the solubility of 4-Chloro-2'-methoxybenzophenone, we rely on Hansen Solubility Parameters (HSPs) . The fundamental principle of HSP is that the total cohesive energy of a liquid is divided into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[2].

For the unsubstituted parent compound, benzophenone, the established HSP values are approximately δD​=19.6 , δP​=8.6 , and δH​=5.7 MPa1/2 [2].

The addition of the chloro and methoxy groups in 4-Chloro-2'-methoxybenzophenone shifts its position in Hansen space:

  • Increased δD​ : The heavy chlorine atom enhances the polarizability of the electron cloud, increasing dispersion forces.

  • Decreased δH​ Affinity: While the methoxy group adds an acceptor, the lack of a donor means the molecule will actively repel solvents with high δH​ values (like water) due to the high enthalpic penalty of disrupting the solvent's internal hydrogen-bond network.

Recent thermodynamic studies on structurally analogous halogenated benzophenones (e.g., 4-chlorobenzophenone) confirm that dissolution in organic solvents is an endothermic and spontaneous process, with maximum solubility achieved in ester-based solvents rather than strongly polar alcohols[3].

Empirical Solubility Data

The following table summarizes the quantitative solubility profile of 4-Chloro-2'-methoxybenzophenone across common organic solvents at standard ambient temperature (25°C). Note: Values are synthesized estimates based on the thermodynamic behavior of closely related structural analogs[3][4].

SolventPolarity IndexEstimated Solubility (25°C)Solvation Mechanism / Causality
Water 10.2< 0.1 mg/mL (Insoluble)High δH​ mismatch; hydrophobic rejection.
Hexane 0.1< 5.0 mg/mL (Slightly Soluble)Weak dispersion forces; insufficient dipole interaction.
Ethanol 5.215 - 30 mg/mL (Sparingly Soluble)Moderate solvation; limited by H-bond donor mismatch.
Acetone 5.1> 50 mg/mL (Soluble)Strong dipole-dipole alignment with the carbonyl core.
Ethyl Acetate 4.4> 100 mg/mL (Freely Soluble)Optimal HSP alignment; highly favored thermodynamics.
Dichloromethane 3.1> 100 mg/mL (Freely Soluble)Exceptional dispersion matching with the chloro-aromatic ring.

Mechanistic Insights: Solvent-Solute Interactions

The causality behind the data in Section 3 lies in the thermodynamic favorability of the solvent-solute interactions.

When 4-Chloro-2'-methoxybenzophenone is introduced to an ester (like ethyl acetate) or a chlorinated solvent (like DCM), the solvent's moderate polarity and high dispersion capabilities perfectly match the solute's requirements. The energy released by these dipole-dipole interactions easily overcomes the lattice energy of the solid crystal[3].

Conversely, when introduced to alcohols , a thermodynamic penalty occurs. Alcohols are strong hydrogen-bond donors. Because 4-Chloro-2'-methoxybenzophenone is a weak acceptor and a non-donor, the alcohol molecules must break their own strong intermolecular hydrogen bonds to solvate the molecule, without receiving an equivalent energetic return. This limits overall solubility.

SolventInteractions Solute 4-Chloro-2'-methoxybenzophenone (H-Bond Acceptor, High Dispersion) Ester Ester / Chlorinated Solvents (e.g., Ethyl Acetate, DCM) Solute->Ester Strong Dipole-Dipole & Dispersion Forces Alcohol Alcohol Solvents (e.g., Ethanol, Methanol) Solute->Alcohol Moderate Solvation (H-Bond Donor mismatch) Water Aqueous Media (Water) Solute->Water Hydrophobic Rejection (Insoluble)

Thermodynamic favorability of solvent-solute interactions.

Experimental Workflows for Solubility Determination

To generate highly accurate, publication-grade solubility data for 4-Chloro-2'-methoxybenzophenone, a rigorous, self-validating Isothermal Shake-Flask Methodology must be employed.

The Self-Validating Protocol

A common pitfall in solubility determination is the undetected occurrence of solvent-mediated polymorphic transformations (e.g., the API converting into a solvate or hydrate during equilibration). If this occurs, the measured concentration reflects the solubility of the new phase, not the original material. To ensure trustworthiness, this protocol mandates the solid-state characterization of the residual pellet. If the input solid matches the output solid, the system is self-validated.

Step-by-Step Methodology
  • Solid Excess Addition: Weigh an excess amount of 4-Chloro-2'-methoxybenzophenone (e.g., 200 mg) into a 5 mL glass vial. Add 2 mL of the target solvent. Causality: Excess solid ensures the solution remains saturated, which is the thermodynamic definition of equilibrium solubility.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Shake at 150 RPM for 48 to 72 hours. Causality: Extended shaking overcomes kinetic dissolution barriers, ensuring true thermodynamic equilibrium is reached.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 RPM for 15 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: Centrifugation followed by sub-micron filtration prevents suspended nano-particulates from artificially inflating the downstream concentration readings.

  • Quantification (Supernatant): Dilute the filtered supernatant with the mobile phase and analyze via HPLC-UV (typically at λmax​ ~ 254 nm). Calculate the concentration against a pre-validated calibration curve.

  • Solid Characterization (Pellet): Recover the residual solid pellet from the centrifuge tube. Dry gently under a nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: Confirms the absence of polymorphic transitions or solvate formation, validating the integrity of the HPLC data.

ExperimentalWorkflow S1 1. Solid Excess Addition Add excess API to solvent S2 2. Isothermal Equilibration Shake at 25°C for 48-72h S1->S2 S3 3. Phase Separation Centrifugation & Filtration (0.22 µm) S2->S3 S4 4. Quantification HPLC-UV Analysis S3->S4 Supernatant (Liquid Phase) S5 5. Solid Characterization XRD/DSC of residual solid S3->S5 Pellet (Solid Phase)

Shake-flask methodology for equilibrium solubility determination.

References

  • 4-CHLORO-2'-METHOXYBENZOPHENONE CAS#: 78589-10-3. ChemicalBook.
  • 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632. PubChem, National Institutes of Health (NIH).
  • Hansen Solubility Parameters: A User's Handbook. ResearchGate.
  • Solubility, dissolution thermodynamics, Hansen solubility parameter and molecular simulation of 4-chlorobenzophenone with different solvents. ResearchGate.

Sources

Exploratory

The Electronic and Steric Dichotomy of the ortho-Methoxy Substituent in Benzophenone: A Technical Guide

Executive Summary In the realm of diaryl ketones, the ortho-methoxy substituent presents a fascinating chemical paradox. While its steric bulk forces the benzophenone core out of planarity, its electronic properties—spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of diaryl ketones, the ortho-methoxy substituent presents a fascinating chemical paradox. While its steric bulk forces the benzophenone core out of planarity, its electronic properties—specifically mesomeric electron donation (+R) and inductive withdrawal (-I)—dictate the molecule's reactivity in ways that often defy classical steric models. This whitepaper provides an in-depth analysis of the conformational dynamics, photochemical behavior, and reductive coupling anomalies of ortho-methoxybenzophenone. By synthesizing spectroscopic data with field-proven experimental protocols, this guide offers actionable mechanistic insights for optimizing synthetic workflows and rational ligand design.

The ortho-Methoxy Paradox: Steric vs. Electronic Interplay

Benzophenone derivatives are ubiquitous in photochemistry, chiral ligand design, and active pharmaceutical ingredient (API) synthesis. The introduction of an ortho-methoxy group fundamentally alters the molecule's physical and chemical profile. Traditionally, chemists attribute the altered reactivity of ortho-substituted benzophenones solely to steric hindrance, which twists the aromatic rings out of the carbonyl plane to minimize peri-interactions.

However, recent mechanistic studies reveal that the electronic effects of the methoxy oxygen's lone pairs often override these steric penalties. This push-pull dynamic governs the outcomes of complex transformations, such as the McMurry olefination and photochemical dealkylation, making ortho-methoxybenzophenone a uniquely tunable scaffold[1][2].

G A ortho-Methoxybenzophenone B Steric Hindrance (Twisted Conformation) A->B Bulky -OCH3 Group C Electronic Effects (+R Mesomeric / -I Inductive) A->C Oxygen Lone Pairs D Reduced C=O Conjugation B->D Forces rings out of plane E Stabilization of Reaction Intermediates C->E Electron donation F Sluggish Grignard Addition D->F Blocked trajectory G High Yield in McMurry Olefination E->G Radical stabilization

Logic diagram illustrating the divergent impacts of steric and electronic effects.

Conformational Dynamics and Spectroscopic Signatures

The primary consequence of ortho-methoxy substitution is the disruption of conjugation between the substituted phenyl ring and the carbonyl group. This steric inhibition of resonance is readily observable via 13 C Nuclear Magnetic Resonance (NMR) spectroscopy[3].

Because the bulky methoxy group forces a twisted conformation, the carbonyl carbon is deshielded due to the loss of electron density that would normally be provided by extended π -conjugation. For instance, the addition of an ortho-methoxy function deshields the carbonyl carbon relative to its unsubstituted counterparts, directly indicating steric inhibition of resonance[3]. Concurrently, the methoxy group exerts a strong +R (mesomeric) effect, which increases electron density on the aromatic ring itself, creating a highly polarized, non-planar system. This twisted molecular structure is directly responsible for the extremely sluggish replacement reactions observed when ortho-methoxybenzophenone anils are subjected to Grignard reagents[4].

Table 1: Comparative Reactivity and Spectroscopic Trends of Substituted Benzophenones
ParameterBenzophenoneortho-Methylbenzophenoneortho-Methoxybenzophenone
Steric Hindrance Low (Planar tendency)High (Twisted conformation)High (Twisted conformation)
Electronic Influence NeutralWeak Inductive (+I)Strong Mesomeric (+R) / Inductive (-I)
McMurry Olefination Yield ExcellentModerate (Steric penalty)High (Electronic stabilization overrides sterics)
Primary Photoreaction Intermolecular H-abstractionPhotoenolizationIntramolecular δ -H abstraction
Grignard Reactivity Rapid additionSlower additionExtremely sluggish (Trajectory blocked)

Electronic Dominance in Reductive Coupling (McMurry Olefination)

The McMurry olefination of diaryl ketones to form tetraphenylethylenes is a critical reaction in materials science and medicinal chemistry. Conventional wisdom suggests that bulky ortho-substituents should hinder the bimolecular coupling step. However, empirical data demonstrates that the McMurry reaction of ortho-methoxybenzophenones is dominated by substrate-based electronic effects rather than steric hindrance[1].

Remarkably, deleting an ortho-methoxy group to reduce steric bulk paradoxically decreases both yield and selectivity. The retention of the methoxy group's electronic influence is essential for stabilizing the radical anion intermediate formed during the initial electron transfer from low-valent titanium, proving that electronic stabilization can completely override steric penalties[1].

Protocol 1: McMurry Olefination of ortho-Methoxybenzophenone

Objective: Synthesize sterically hindered tetrakis(ortho-substituted) tetraphenylethylenes.

  • Preparation of Low-Valent Titanium: Suspend anhydrous TiCl 3​ and Zn(Cu) couple in anhydrous dimethoxyethane (DME) under an inert argon atmosphere. Reflux for 14 hours.

    • Causality: The unsolvated TiCl 3​ powder is reduced by the Zn(Cu) couple to form the active Ti(0) species. DME is selected as the solvent because its bidentate coordinating ability stabilizes the highly reactive titanium intermediates, preventing premature aggregation.

  • Ketone Addition: Cool the mixture to room temperature, add ortho-methoxybenzophenone dropwise, and then heat the reaction back to reflux for 24 hours.

    • Causality: The elevated temperature is required to overcome the high activation barrier imposed by the twisted conformation of the ortho-methoxy substituents during the initial pinacol coupling step.

  • Workup: Quench with 10% aqueous K 2​ CO 3​ , filter through Celite, and extract with dichloromethane.

    • Causality: Mild alkaline quenching prevents the acid-catalyzed rearrangement of the highly strained tetraphenylethylene product.

Photochemical Behavior: The n, π Triplet State and δ -Hydrogen Abstraction

Benzophenones are classic triplet sensitizers, typically undergoing intermolecular hydrogen abstraction. However, the ortho-methoxy substituent introduces a competing intramolecular pathway. Upon UV irradiation, ortho-methoxybenzophenone transitions to an n, π

  • triplet state, which can undergo intramolecular δ -hydrogen abstraction from the methoxy methyl group, leading to photodealkylation or photocyclization[2][5].

The rate of this δ -hydrogen abstraction is heavily dependent on the ground-state conformational equilibrium. Because the twisted conformation places the methoxy group away from the carbonyl oxygen in its lowest energy state, the reactive conformation has a low equilibrium population, resulting in lower-than-expected quantum yields compared to acyclic systems[5].

G S0 Ground State (S0) o-Methoxybenzophenone S1 Singlet Excited State (S1) S0->S1 hν (>280 nm) T1 Triplet State (T1, n,π*) S1->T1 Intersystem Crossing (ISC) BR 1,5-Biradical Intermediate T1->BR Intramolecular δ-H Abstraction BR->S0 Reversion (Disproportionation) Prod Photodealkylation Product BR->Prod C-O Cleavage

Photochemical dealkylation pathway of ortho-methoxybenzophenone via the n,π* triplet state.

Protocol 2: Photochemical Dealkylation Workflow

Objective: Induce and isolate the photodealkylation product via intramolecular δ -hydrogen abstraction.

  • Sample Preparation: Dissolve ortho-methoxybenzophenone in a nonpolar solvent (e.g., anhydrous hexane) to a concentration of 0.05 M.

    • Causality: Nonpolar solvents are chosen to suppress competing photodeacylation pathways (which dominate in polar solvents) and favor the n, π

      • state required for hydrogen abstraction[2].
  • Degassing: Subject the solution to three freeze-pump-thaw cycles in a quartz or Pyrex Schlenk tube.

    • Causality: Molecular oxygen is a potent triplet state quencher. Removing it ensures the T 1​ state has a sufficient lifetime to undergo the entropically disfavored intramolecular δ -hydrogen abstraction.

  • Irradiation: Irradiate the degassed solution using a 450 W high-pressure mercury lamp equipped with a Pyrex filter for 4-6 hours.

    • Causality: The Pyrex filter selectively allows wavelengths (>280 nm) that excite the n, π

      • transition while blocking higher-energy UV light that would populate the π , π
      • state, thereby preventing unselective aromatic ring degradation.

Implications for Drug Development and Ligand Design

Understanding the dual nature of the ortho-methoxy group allows drug development professionals to fine-tune the pharmacokinetic and pharmacodynamic properties of benzophenone-derived scaffolds. The forced non-planarity can be exploited to generate stable atropisomers for chiral ligand design, while the electronic stabilization provided by the oxygen lone pairs can be leveraged to direct late-stage functionalization, control metabolic stability, or design photoaffinity labels with highly specific activation thresholds.

References

  • Buchanan, G. W., et al. "Conformational Preferences of ortho-Substituted Benzophenones. Correlations Between Carbon-13 Nuclear Magnetic Resonance Shieldings." cdnsciencepub.com.
  • Coe, J. W., et al. "Synthesis of Sterically Hindered Ortho-Substituted Tetraphenylethenes. Electronic Effects in the McMurry Olefination Reaction." Organic Letters - ACS Publications.
  • Hasegawa, T., et al. "Photolysis of o-(N-Alkylacylamino)benzophenones." oup.com.
  • Yamataka, H., et al. "Twisted Molecular Structure and Sluggish o-Methoxy Replacement of a Benzophenone Anil in a Grignard Reaction." oup.com.
  • Wagner, P. J., et al. "Photocyclization of ortho-alkoxybenzophenones." Iowa State University Digital Repository.

Sources

Foundational

An In-depth Technical Guide to (4-chlorophenyl)(2-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (4-chlorophenyl)(2-methoxyphenyl)methanone, a substituted benzophenone of interest in org...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-chlorophenyl)(2-methoxyphenyl)methanone, a substituted benzophenone of interest in organic synthesis and medicinal chemistry. This document delves into its chemical identity, synthesis, and physicochemical properties. A significant focus is placed on the synthetic protocols, including a detailed experimental workflow for its preparation via Friedel-Crafts acylation. While specific biological activity data for this isomer is limited in publicly accessible literature, this guide explores the potential applications in drug development based on the known activities of structurally related benzophenone derivatives. Safety and handling protocols are also addressed to ensure its responsible use in a laboratory setting. It is important to note that a specific CAS Registry Number for (4-chlorophenyl)(2-methoxyphenyl)methanone is not readily found in major chemical databases; this guide will address this ambiguity and provide information based on its structural characteristics and data from closely related isomers.

Chemical Identity and Structure

(4-chlorophenyl)(2-methoxyphenyl)methanone is an aromatic ketone featuring a central carbonyl group connecting a 4-chlorophenyl ring and a 2-methoxyphenyl ring. The structural arrangement of these moieties is crucial for its chemical reactivity and potential biological interactions.

A Note on the CAS Registry Number: Extensive searches of chemical databases and supplier catalogs did not yield a specific CAS Registry Number for (4-chlorophenyl)(2-methoxyphenyl)methanone. The isomer, (2-chlorophenyl)(4-methoxyphenyl)methanone, is assigned CAS Number 54118-74-0.[1][2] Researchers synthesizing or working with the title compound should consider assigning their own internal tracking number and perform thorough characterization to confirm its identity.

Structural Representation

Figure 2. General workflow for the synthesis of (4-chlorophenyl)(2-methoxyphenyl)methanone.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (4-chlorophenyl)(2-methoxyphenyl)methanone, especially given the potential for isomeric byproducts. The following are expected spectroscopic data based on the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the 4-chlorophenyl and 2-methoxyphenyl rings. The protons on the 2-methoxyphenyl ring will likely exhibit more complex splitting patterns due to the influence of the methoxy group. A singlet corresponding to the three protons of the methoxy group is anticipated in the upfield region (around 3.8-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (typically in the range of 190-200 ppm), the aromatic carbons, and the methoxy carbon (around 55-60 ppm). The number of distinct aromatic signals will depend on the symmetry of the molecule.

Note: For comparison, the isomer (4-chlorophenyl)(4-methoxyphenyl)methanone exhibits ¹H NMR signals at δ 7.80-7.78 (m, 2H), 7.71-7.69 (m, 2H), 7.46-7.44 (t, J= 8.7 Hz, 2H), 6.95-6.98 (d, J= 8.7 Hz, 2H), and 3.89 (s, 3H). Its ¹³C NMR shows peaks at δ 194.3, 163.4, 138.3, 136.6, 132.5, 131.2, 129.8, 128.6, 113.7, and 55.6.[3]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1640-1660 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations of the aromatic rings and the C-O stretching of the methoxy group.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (246.69 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns will likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions.

Applications in Drug Development and Medicinal Chemistry

While specific biological activity data for (4-chlorophenyl)(2-methoxyphenyl)methanone is not extensively documented, the benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. [4]Derivatives of substituted benzophenones have shown a wide range of pharmacological activities.

  • Anticancer Properties: Many benzophenone derivatives have been investigated for their cytotoxic activity against various cancer cell lines. [4]The mechanism of action can involve the induction of apoptosis and inhibition of cell proliferation.

  • Antimicrobial Activity: The benzophenone core is present in compounds with antibacterial and antifungal properties.

  • Enzyme Inhibition: The rigid structure of the benzophenone scaffold makes it a suitable template for the design of enzyme inhibitors.

  • Receptor Modulation: Substituted benzophenones are key components in ligands designed to modulate the activity of various receptors, including histamine H3 receptors. [4] The presence of the chloro and methoxy substituents on the phenyl rings of the title compound provides opportunities for further chemical modification to explore its potential as a lead compound in drug discovery programs.

Figure 3. Potential areas of application for benzophenone derivatives in drug development.

Experimental Protocol: Synthesis of (4-chlorophenyl)(2-methoxyphenyl)methanone

This protocol provides a general procedure for the synthesis of the title compound via Friedel-Crafts acylation. Note: This procedure should be performed by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
  • Anisole

  • 4-Chlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization or column chromatography (e.g., ethanol, hexane, ethyl acetate)

Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension at 0 °C.

  • Addition of Anisole: After the addition of the acyl chloride is complete, dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which will likely be a mixture of ortho and para isomers, can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to isolate the desired (4-chlorophenyl)(2-methoxyphenyl)methanone.

Safety and Handling

Substituted benzophenones should be handled with care in a laboratory setting. [5]The following are general safety precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Benzophenone itself is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC). [5]While the toxicological properties of (4-chlorophenyl)(2-methoxyphenyl)methanone have not been extensively studied, it is prudent to handle it as a potentially hazardous substance.

Conclusion

References

  • The Royal Society of Chemistry. (2014). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2023). Safety Review of Benzophenone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). ECHA's Regulatory Assessment of Benzophenones: Key Findings and Proposed Actions. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2020). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Retrieved from [Link]

  • PubChem. (4-Methoxyphenyl)methanone. Retrieved from [Link]

  • ResearchGate. (2023). Scheme 3. Synthesis of 4-(2-chlorophenyl)-6-(4-(oxiran-2-ylmethoxy) phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • MDPI. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Retrieved from [Link]

  • SpectraBase. 4-{(E)-[(4-chlorophenyl)imino]methyl}-2-methoxyphenyl acetate - Optional[13C NMR]. Retrieved from [Link]

  • NIST. Methanone, (4-methoxyphenyl)phenyl-. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • WORLD RECORD VIEWS holder on THIS BLOG. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Chloro-2'-methoxybenzophenone

Abstract This document provides a comprehensive guide for the synthesis of 4-Chloro-2'-methoxybenzophenone via the Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride. Aromatic ketones, such as benzophenone...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-2'-methoxybenzophenone via the Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride. Aromatic ketones, such as benzophenone derivatives, are crucial intermediates in the pharmaceutical and fine chemical industries.[1] This protocol details the classic and widely-practiced method using an aluminum chloride catalyst, elucidates the underlying reaction mechanism, and offers field-proven insights into experimental execution, safety, purification, and characterization. The guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and robust validation of results.

Reaction Principle and Mechanism

The synthesis is achieved through a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) reactions.[2] The reaction facilitates the formation of a new carbon-carbon bond by adding an acyl group to an aromatic ring.[3]

Step 1: Formation of the Acylium Ion The reaction is initiated by the activation of 4-chlorobenzoyl chloride with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The AlCl₃ coordinates to the chlorine atom of the acid chloride, making it a superior leaving group.[4] This facilitates the formation of a resonance-stabilized acylium ion, which serves as the potent electrophile in the reaction.[4][5]

Step 2: Electrophilic Aromatic Substitution and Regioselectivity The electron-rich π-system of the anisole (methoxybenzene) ring acts as a nucleophile, attacking the electrophilic acylium ion.[6] The methoxy group (-OCH₃) on the anisole ring is a strong activating group and an ortho, para-director due to its ability to donate electron density into the ring via resonance.[6] This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion.[6]

Consequently, the acylation of anisole yields a mixture of two main isomeric products:

  • 4-Chloro-2'-methoxybenzophenone (ortho-substituted product)

  • 4-Chloro-4'-methoxybenzophenone (para-substituted product)

Due to steric hindrance from the methoxy group, the para product is typically formed as the major isomer.[7] This protocol, therefore, places significant emphasis on the purification step to isolate the desired ortho isomer.

Step 3: Re-aromatization The final step involves the deprotonation of the arenium ion by a weak base (such as AlCl₄⁻), which restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, completing the catalytic cycle.[4]

Friedel_Crafts_Acylation_Mechanism cluster_reagents Step 1: Acylium Ion Formation cluster_reaction Step 2 & 3: Electrophilic Attack & Re-aromatization R1 4-Chlorobenzoyl Chloride E Acylium Ion (Electrophile) + AlCl₄⁻ R1->E + AlCl₃ R2 AlCl₃ (Lewis Acid) Anisole Anisole Intermediate Arenium Ion (Ortho Intermediate) Anisole->Intermediate + Acylium Ion Product 4-Chloro-2'-methoxybenzophenone + HCl + AlCl₃ Intermediate->Product - H⁺ (via AlCl₄⁻)

Caption: Mechanism of Friedel-Crafts Acylation.

Safety and Handling

This procedure involves hazardous materials that require strict safety protocols. Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][8]

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and water-sensitive.[8] It reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[9] Skin contact will cause severe burns.[9] Handle quickly in a dry environment (e.g., under an inert atmosphere) and ensure all glassware is flame-dried.[5] Keep containers tightly sealed and away from moisture.[8]

  • 4-Chlorobenzoyl Chloride: Corrosive and a lachrymator (causes tearing).[10][11] It is harmful if swallowed, inhaled, or absorbed through the skin. Avoid breathing vapors.[10]

  • Dichloromethane (DCM): A volatile solvent. Avoid inhalation and skin contact.

  • Reaction Quenching: The process of quenching the reaction by adding the mixture to water/ice is extremely exothermic. This step must be performed slowly and carefully in a beaker large enough to contain any splashing.[5][12]

Experimental Protocol

This protocol describes the synthesis on a 0.050 mole scale.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
Anhydrous Aluminum Chloride (AlCl₃)133.347.33 g0.055Handle with care, moisture-sensitive.[5]
4-Chlorobenzoyl Chloride175.018.75 g (6.3 mL)0.050Corrosive, lachrymator.[10]
Anisole108.145.41 g (5.5 mL)0.050Anhydrous grade recommended.
Dichloromethane (DCM), anhydrous84.93~50 mL-Solvent.
Concentrated HCl36.46~15 mL-For quenching.
Saturated NaHCO₃ solution-~40 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent.
Ice-~50 g-For cooling and quenching.
Equipment
  • 100 mL three-necked, round-bottomed flask (flame-dried)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Two 50 mL addition (dropping) funnels (greased joints)

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification and analysis (beakers, flasks, chromatography column)

Step-by-Step Procedure

Experimental_Workflow Setup 1. Apparatus Setup (Flame-dried glassware, inert atmosphere) Charge 2. Charge Flask (AlCl₃ and 15 mL DCM) Setup->Charge Cool 3. Cool to 0 °C (Ice/water bath) Charge->Cool Add_Acyl 4. Add 4-Chlorobenzoyl Chloride (Solution in 10 mL DCM, dropwise over 10 min) Cool->Add_Acyl Add_Anisole 5. Add Anisole (Solution in 10 mL DCM, dropwise over 10 min) Add_Acyl->Add_Anisole React 6. Reaction (Stir at 0 °C for 30 min, then RT for 1 hr) Add_Anisole->React Quench 7. Quench Reaction (Slowly pour into ice/conc. HCl) React->Quench Workup 8. Work-up (Separate layers, extract aqueous phase) Quench->Workup Wash 9. Wash Organic Layer (NaHCO₃ solution, then brine) Workup->Wash Dry 10. Dry and Concentrate (Dry with MgSO₄, evaporate solvent) Wash->Dry Purify 11. Purify (Column Chromatography) Dry->Purify Analyze 12. Characterize (NMR, IR, Melting Point) Purify->Analyze

Caption: General Experimental Workflow.

  • Apparatus Setup: Assemble the flame-dried 100 mL three-necked flask with a magnetic stir bar, reflux condenser (fitted with a drying tube), and two addition funnels. Ensure all joints are properly greased and sealed to prevent moisture entry.[1]

  • Reagent Charging: In a fume hood, cautiously add anhydrous aluminum chloride (7.33 g, 0.055 mol) to the reaction flask, followed by 15 mL of anhydrous dichloromethane.[5]

  • Cooling: Cool the resulting suspension to 0 °C using an ice/water bath.[5]

  • Addition of 4-Chlorobenzoyl Chloride: Prepare a solution of 4-chlorobenzoyl chloride (8.75 g, 0.050 mol) in 10 mL of anhydrous DCM and add it to one of the addition funnels. Add this solution dropwise to the stirred AlCl₃ suspension over approximately 10 minutes. The reaction is exothermic; maintain the temperature near 0 °C.[5]

  • Addition of Anisole: After the first addition is complete, prepare a solution of anisole (5.41 g, 0.050 mol) in 10 mL of anhydrous DCM and add it to the second addition funnel. Add this solution dropwise over 10 minutes, again controlling the temperature.[5]

  • Reaction: Once the anisole addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction stir at room temperature for 1 hour.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Quenching: Carefully and slowly pour the reaction mixture into a 400 mL beaker containing approximately 50 g of crushed ice and 15 mL of concentrated HCl.[5] Perform this step with vigorous stirring in a fume hood. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the quenched mixture to a 250 mL separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 20 mL portions of DCM.[5]

  • Washing: Combine all the organic extracts. Wash the combined organic layer sequentially with two 20 mL portions of saturated sodium bicarbonate (NaHCO₃) solution (caution: evolution of CO₂ gas) and then with 20 mL of brine.[5][13]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[6] Filter off the drying agent by gravity filtration and remove the dichloromethane solvent using a rotary evaporator to yield the crude product, which will be an oil or semi-solid mixture of isomers.[5]

Purification and Characterization

The crude product is a mixture of 4-chloro-2'-methoxybenzophenone and 4-chloro-4'-methoxybenzophenone. Isolation of the desired ortho isomer requires purification by column chromatography.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate/hexanes and gradually increasing polarity) is typically effective. The less polar para isomer will elute before the more polar ortho isomer.

  • Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of a prepared silica gel column. Elute with the chosen solvent system, collecting fractions and monitoring them by TLC to identify and combine those containing the pure ortho product.

Characterization

Confirm the identity and purity of the isolated 4-Chloro-2'-methoxybenzophenone using standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum will show distinct aromatic proton signals. The protons on the methoxy-substituted ring will be shifted upfield compared to those on the chloro-substituted ring. The presence of a multiplet around 7.8 ppm (proton ortho to the carbonyl on the chloro-ring) and a doublet around 6.9-7.0 ppm (proton ortho to the methoxy group) would be characteristic. The methoxy group itself will appear as a singlet around 3.8-3.9 ppm.
IR Spectroscopy A strong absorption band characteristic of the ketone carbonyl (C=O) stretch will be observed around 1660-1680 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present, along with a C-O stretch for the methoxy group.
HPLC/UHPLC-MS/MS High-performance liquid chromatography can confirm the purity of the isolated isomer.[14][15] Mass spectrometry will show a molecular ion peak corresponding to the mass of the product (C₁₄H₁₁ClO₂), confirming its molecular weight.
Melting Point A sharp melting point for the purified, solid product indicates high purity.

Troubleshooting

IssueProbable CauseSolution
Low or No Yield Inactive AlCl₃ due to moisture exposure.Use fresh, anhydrous AlCl₃ from a newly opened container. Ensure all glassware is rigorously dried and the reaction is protected from atmospheric moisture.[1]
Incomplete reaction.Increase reaction time at room temperature and monitor by TLC until the starting material is consumed.
Formation of Tar/Dark Polymer Reaction temperature was too high.Maintain a low temperature (0-5 °C) during the addition of reagents. Ensure efficient stirring.[5]
Difficult Isomer Separation Inappropriate mobile phase for chromatography.Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a low-polarity solvent system may be required for good separation.
Product is an Oil, Not a Solid Presence of impurities or residual solvent.Ensure complete removal of solvent under high vacuum. If impurities are present, re-purify by chromatography.

References

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Scott, D. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • Waikato. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • MDPI. (2022, May 7). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • Technology Networks. (2024, August 18). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Retrieved from [Link]

  • Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Benzophenone Analogs in Rice Cereal through Fast Pesticide Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]

  • ResearchGate. (2016, September 21). (PDF) Development of Analytical Method Applied to Preformulation Studies of a Novel Benzophenone Derivative with Pharmaceutical Interest. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • IP.com. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved from [Link]

  • Land of Chemistry. (2023, January 22). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12 [Video]. YouTube. Retrieved from [Link]

  • Oregon State University. (2006). Experimental Chemistry II - Poster Abstracts. Retrieved from [Link]

  • Patsnap Eureka. (2019, February 26). A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN114920637B - Preparation process of 4-chloro-4' -hydroxybenzophenone.
  • Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.

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Application

Application Note: Friedel-Crafts Acylation of 2-Methoxyanisole with 4-Chlorobenzoyl Chloride

Executive Summary & Industrial Significance The Friedel-Crafts acylation of 2-methoxyanisole (widely known as veratrole or 1,2-dimethoxybenzene) with 4-chlorobenzoyl chloride is a foundational C–C bond-forming reaction i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Industrial Significance

The Friedel-Crafts acylation of 2-methoxyanisole (widely known as veratrole or 1,2-dimethoxybenzene) with 4-chlorobenzoyl chloride is a foundational C–C bond-forming reaction in organic synthesis. This specific transformation yields 4-chloro-3',4'-dimethoxybenzophenone (CDMB) , the critical diaryl ketone intermediate required for the industrial production of Dimethomorph [1][2]. Dimethomorph is a highly effective, broad-spectrum morpholine fungicide utilized globally to combat oomycete pathogens, such as Phytophthora infestans (late blight) in agricultural crops[1][3].

This application note provides drug development professionals and synthetic chemists with an in-depth mechanistic understanding, validated experimental protocols, and a comparison between traditional homogeneous and modern heterogeneous catalytic approaches.

Mechanistic Causality & Reaction Design

To master this protocol, one must understand the underlying electronic and steric forces driving the reaction:

  • Substrate Reactivity & Regioselectivity: 2-Methoxyanisole is a highly activated aromatic system. The two adjacent methoxy groups exert a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring. Acylation occurs almost exclusively at the 4-position (para to one methoxy group and meta to the other)[4]. This regioselectivity is driven by the synergistic stabilization of the intermediate Wheland complex (arenium ion) by the oxygen lone pairs, minimizing steric hindrance compared to the 3-position.

  • Electrophile Generation: 4-Chlorobenzoyl chloride is a stable acylating agent that requires Lewis acid activation to generate the highly electrophilic acylium ion ( Ar−C≡O+ )[5][6].

  • Catalyst Dynamics:

    • Homogeneous (Traditional): Aluminum chloride ( AlCl3​ ) is the industry standard. Because the resulting benzophenone product contains a Lewis basic carbonyl oxygen, it strongly coordinates with AlCl3​ [6]. Consequently, the catalyst is consumed stoichiometrically, requiring at least 1.1 to 1.3 equivalents to drive the reaction to completion[7].

    • Heterogeneous (Green Alternative): Recent catalytic advancements utilize binary metal oxides, such as TiO2​−SnOx​ solid solutions. The atomic-level doping of Ti in SnOx​ generates high-density Lewis acid sites that activate the acyl chloride without irreversibly binding to the ketone product, enabling true catalytic turnover and eliminating toxic aqueous aluminum waste[8].

SyntheticPathway V 2-Methoxyanisole (Veratrole) Int 4-Chloro-3',4'- dimethoxybenzophenone V->Int Friedel-Crafts CBC 4-Chlorobenzoyl Chloride CBC->Int Acylation Cat Lewis Acid Catalyst Cat->Int Catalysis Dimeth Dimethomorph (Active Fungicide) Int->Dimeth Horner-Wadsworth-Emmons & Amidation

Fig 1. Synthetic pathway from 2-methoxyanisole to Dimethomorph via Friedel-Crafts acylation.

Quantitative Data: Catalyst & Method Comparison

The choice of catalytic system drastically alters the workflow, yield, and environmental footprint of the synthesis. Table 1 summarizes the operational parameters of the two primary methodologies.

Table 1: Comparison of Homogeneous vs. Heterogeneous Catalytic Systems

ParameterProtocol A: Homogeneous CatalysisProtocol B: Heterogeneous Catalysis
Catalyst Anhydrous AlCl3​ TiO2​−SnOx​ Solid Solution[8]
Catalyst Loading 1.1 – 1.3 Equivalents (Stoichiometric)10 wt% (Catalytic)
Solvent Anhydrous Dichloromethane (DCM)Solvent-free / Neat
Temperature 0 °C to Room TemperatureElevated (e.g., 120 °C)
Yield / Conversion >90% Isolated Yield74% Conversion (97% Selectivity)
Environmental Impact High (Aqueous acidic waste, aluminum salts)Low (Recoverable solid catalyst, no solvent)

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating analytical checkpoints and mechanistic rationales for each physical manipulation.

Protocol A: Traditional Homogeneous Synthesis ( AlCl3​ )

This is the industry-standard method optimized for maximum yield and purity.

Reagents Required:

  • 2-Methoxyanisole (Veratrole): 1.05 equiv

  • 4-Chlorobenzoyl chloride: 1.00 equiv

  • Anhydrous Aluminum Chloride ( AlCl3​ ): 1.20 equiv

  • Anhydrous Dichloromethane (DCM)

  • Concentrated HCl, Crushed Ice, Saturated NaHCO3​ , Anhydrous MgSO4​

Step-by-Step Methodology:

  • Catalyst Suspension & Environmental Control: In a flame-dried, three-necked round-bottom flask equipped with a nitrogen inlet, dropping funnel, and magnetic stirrer, suspend anhydrous AlCl3​ in anhydrous DCM. Cool the suspension to 0–5 °C using an ice-water bath[7].

    • Causality: AlCl3​ is highly hygroscopic. Moisture deactivates the catalyst by forming inactive aluminum hydroxides. The low temperature controls the highly exothermic nature of the subsequent complexation.

  • Acylium Ion Generation: Dissolve 4-chlorobenzoyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the AlCl3​ suspension over 20–30 minutes, ensuring the internal temperature does not exceed 5 °C[7].

  • Substrate Addition: Dissolve 2-methoxyanisole in DCM. Add this solution dropwise to the reaction mixture.

    • Causality: The aromatic substrate is added after the acylium ion is fully generated to prevent substrate degradation or side-reactions that can occur if veratrole is exposed directly to uncomplexed AlCl3​ .

  • Reaction Propagation: Remove the ice bath and allow the dark reaction mixture to gradually warm to room temperature. Stir for 2–4 hours. Monitor the disappearance of the acyl chloride via TLC (Hexane:EtOAc 4:1) or HPLC[7].

  • Complex Quenching (Critical Step): Carefully and slowly pour the reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl[7].

    • Causality: The ketone product forms a tight, stable complex with aluminum. The highly acidic, aqueous environment hydrolyzes the aluminum-oxygen bonds, liberating the free 4-chloro-3',4'-dimethoxybenzophenone and pushing it into the organic phase.

  • Isolation & Purification: Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM. Wash the combined organic layers with saturated NaHCO3​ (to neutralize residual acid) and brine. Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol to afford the pure product[4].

ProtocolWorkflow Step1 1. Catalyst Suspension AlCl3 in DCM (0-5 °C) Step2 2. Acylium Ion Generation Add 4-chlorobenzoyl chloride Step1->Step2 Step3 3. Substrate Addition Add 2-methoxyanisole dropwise Step2->Step3 Step4 4. Reaction Propagation Stir at 0-5 °C, warm to RT Step3->Step4 Step5 5. Complex Quenching Pour into ice/HCl mixture Step4->Step5 Step6 6. Isolation & Purification Extract, dry, recrystallize Step5->Step6

Fig 2. Step-by-step experimental workflow for the homogeneous AlCl3-catalyzed acylation.
Protocol B: Green Heterogeneous Synthesis ( TiO2​−SnOx​ )

This method is ideal for sustainable scale-up, eliminating halogenated solvents and aqueous aluminum waste.

  • Reaction Setup: In a pressure-resistant reaction vessel, combine 2-methoxyanisole and 4-chlorobenzoyl chloride in a 1:1 molar ratio (solvent-free).

  • Catalyst Addition: Add the optimized 0.1TiO2​−SnOx​ solid solution catalyst (approx. 10 wt% relative to the substrate)[8].

  • Thermal Activation: Seal the vessel and heat the mixture to 120 °C under continuous magnetic stirring for 4 to 6 hours.

  • Catalyst Recovery: Cool the mixture to 60 °C and dissolve the crude mass in hot ethanol. Filter the mixture while hot through a Celite pad to recover the solid TiO2​−SnOx​ catalyst (which can be washed, dried, and reused)[8].

  • Crystallization: Allow the ethanolic filtrate to cool slowly to room temperature, then transfer to an ice bath to precipitate the 4-chloro-3',4'-dimethoxybenzophenone. Filter and dry the crystals.

References

  • Dimethomorph | C21H22ClNO4 | CID 86298 - PubChem - NIH National Center for Biotechnology Information.[Link]

  • Dimethomorph - Grokipedia: Synthesis and Production Grokipedia.[Link]

  • Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst Applied Catalysis A: General (via ResearchGate).[Link]

  • 16.2: Preparation of alkylbenzenes - Chemistry LibreTexts Chemistry LibreTexts.[Link]

  • Electrophilic Substitution - The Acylation of Benzene - Chemguide Chemguide. [Link]

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Method

Application Note: Regioselective Synthesis of 2'-Methoxy Substituted Benzophenones

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary & Strategic Rationale 2'-Methoxy substituted benzophe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Strategic Rationale

2'-Methoxy substituted benzophenones are highly privileged structural motifs in medicinal chemistry, frequently serving as core scaffolds for UV stabilizers, anti-inflammatory agents, and advanced pharmaceutical intermediates. Achieving absolute regioselectivity during the functionalization of the aromatic ring is a persistent synthetic challenge. Traditional Friedel-Crafts acylation of anisole is fundamentally flawed for this purpose, as steric hindrance and electronic directing effects predominantly yield the para-isomer.

To synthesize the ortho-isomer (2'-methoxybenzophenone) with high fidelity, chemists must bypass standard electrophilic aromatic substitution. This application note details two field-proven, highly regioselective methodologies:

  • Acylative Suzuki-Miyaura Cross-Coupling: A transition-metal-catalyzed approach leveraging the pre-installed regiochemistry of 2-methoxyphenylboronic acid[1].

  • Directed Ortho-Metalation (DoM): A strong-base-mediated approach that utilizes the methoxy group's lone pairs to direct lithiation exclusively to the adjacent ortho position[2].

Mechanistic Pathways

The divergence between these two synthetic strategies lies in their activation modes. The DoM pathway relies on the Complex-Induced Proximity Effect (CIPE) , where the Lewis basic heteroatom (oxygen) coordinates with the lithium cation, bringing the strong base into close proximity with the ortho-proton[2]. Conversely, the Acylative Suzuki-Miyaura pathway relies on the predictable oxidative addition of a palladium catalyst into an acyl chloride, followed by transmetalation with an organoboron reagent[3].

G cluster_0 Pathway A: Directed Ortho-Metalation (DoM) cluster_1 Pathway B: Acylative Suzuki-Miyaura A1 Anisole A2 2-Lithioanisole (CIPE Intermediate) A1->A2 n-BuLi, TMEDA, -78°C A3 Electrophilic Trapping (Benzoyl Chloride) A2->A3 Nucleophilic Attack Final 2'-Methoxybenzophenone (Target Product) A3->Final B1 2-Methoxyphenylboronic Acid + Benzoyl Chloride B2 Pd(II) Acyl Complex B1->B2 Pd(0), Oxidative Addition B3 Transmetalation & Reductive Elimination B2->B3 Base, Heat B3->Final

Figure 1: Mechanistic divergence between DoM and Acylative Suzuki-Miyaura pathways.

Protocol A: Acylative Suzuki-Miyaura Cross-Coupling

This protocol utilizes the robust C(acyl)–C(sp2) cross-coupling of benzoyl chloride with 2-methoxyphenylboronic acid. Recent advances utilizing N-heterocyclic carbene (NHC) palladium complexes have made this reaction highly efficient, avoiding the degradation pathways common to earlier iterations[1].

Experimental Causality & Rationale
  • Base Selection (K₂CO₃): The mild inorganic base is required to coordinate with the boronic acid, forming a negatively charged boronate complex. This increases the nucleophilicity of the organic group, which is a strict prerequisite for the transmetalation step to the Pd(II) center.

  • Temperature Control (60°C): While standard Suzuki couplings often run at reflux, acylative couplings must be strictly temperature-controlled. Exceeding 80°C–100°C promotes rapid decarbonylation (CO extrusion) from the Pd(II) acyl complex, leading to the formation of biaryl byproducts rather than the desired benzophenone[3].

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-methoxyphenylboronic acid (1.20 mmol), K₂CO₃ (2.00 mmol), and the Pd-NHC precatalyst (0.1 to 1.0 mol%)[1].

  • Atmosphere Exchange: Evacuate the vessel and backfill with ultra-high-purity Argon (repeat 3x). Causality: Oxygen irreversibly oxidizes the active Pd(0) species into inactive peroxo-complexes.

  • Reagent Addition: Inject anhydrous Toluene (5.0 mL) followed by benzoyl chloride (1.00 mmol) via a gas-tight syringe.

  • Reaction: Seal the tube and stir the mixture at 60°C for 4 hours.

  • Self-Validation Check: The reaction is self-validating through visual and chromatographic cues. The initial suspension will transition to a dark, homogeneous solution as the active Pd(0) species is generated. Complete consumption of the boronic acid on TLC (UV active, stains with KMnO₄) confirms successful transmetalation.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize unreacted acid chloride. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: Directed Ortho-Metalation (DoM)

The DoM of anisole is a foundational technique in regioselective aromatic chemistry. The methoxy group acts as a Directed Metalation Group (DMG), coordinating the alkyllithium reagent prior to deprotonation[4].

Experimental Causality & Rationale
  • Addition of TMEDA: Tetramethylethylenediamine (TMEDA) is non-negotiable. Commercially available n-BuLi exists as unreactive hexamers in non-polar solvents. TMEDA depolymerizes these clusters into highly reactive dimers/monomers and coordinates to the lithium cation, drastically increasing the basicity of the butyl anion[2].

  • Cryogenic Conditions (-78°C): The reaction must be maintained at -78°C. At higher temperatures, the highly nucleophilic n-BuLi will attack the methoxy group (causing ether cleavage) or degrade the THF solvent via a cyclo-elimination pathway[4].

Step-by-Step Methodology
  • Complexation: To an oven-dried, Argon-purged round-bottom flask, add anhydrous THF (10 mL) and TMEDA (1.10 mmol). Cool the solution to 0°C. Dropwise, add n-BuLi (1.10 mmol, typically 1.6 M in hexanes). Stir for 15 minutes to ensure complete complexation.

  • Lithiation: Cool the mixture to -78°C using a dry ice/acetone bath. Slowly add anisole (1.00 mmol) dissolved in 2 mL of THF. Stir the reaction at -78°C for 2 hours to form the 2-lithioanisole intermediate.

  • Self-Validation Check (Crucial): Extract a 0.5 mL aliquot of the lithiated mixture via syringe and quench it into a vial containing D₂O. Extract with Et₂O and analyze via ¹H NMR. The system is validated if the spectrum shows >95% deuterium incorporation exclusively at the ortho position.

  • Electrophilic Trapping: To the main reaction flask at -78°C, add benzoyl chloride (1.20 mmol) dropwise. (Note: N-methoxy-N-methylbenzamide, a Weinreb amide, can be substituted to completely prevent over-addition to the tertiary alcohol).

  • Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl (10 mL). Extract the aqueous phase with diethyl ether (3 × 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via column chromatography.

Quantitative Data & Comparative Analysis

The following table summarizes the operational metrics and analytical outcomes of both methodologies, enabling researchers to select the optimal route based on their laboratory infrastructure and scale-up requirements.

ParameterAcylative Suzuki-MiyauraDirected Ortho-Metalation (DoM)
Typical Isolated Yield 88% - 94%75% - 85%
Regioselectivity >99% (Pre-determined by Boronic Acid)>95% (Directed by -OMe group)
Reaction Temperature 60°C - 100°C-78°C to Room Temperature
Key Reagents Pd Catalyst, K₂CO₃, Toluenen-BuLi, TMEDA, THF
Primary Side Reaction Protodeboronation, DecarbonylationEther cleavage, Over-lithiation
Scalability Excellent (Gram to Multi-kilogram)Moderate (Exothermic cryogenic quench)

Analytical Signatures for 2'-Methoxybenzophenone: Successful synthesis is definitively confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (CDCl₃): Look for the sharp, diagnostic methoxy singlet integrating to 3H at δ 3.70 - 3.85 ppm .

  • ¹³C NMR (CDCl₃): The diaryl ketone carbonyl carbon will appear highly deshielded at approximately δ 196.0 ppm .

References

  • Source: nih.
  • Source: acs.
  • Title: C(acyl)–C(sp2) and C(sp2)–C(sp2)
  • Source: nih.

Sources

Application

potential use of 4-Chloro-2'-methoxybenzophenone as a photoinitiator

Application Note: 4-Chloro-2'-methoxybenzophenone as a Next-Generation Type II Photoinitiator for Biomaterials and Drug Delivery Matrices Executive Summary The development of photopolymerizable matrices for drug delivery...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Chloro-2'-methoxybenzophenone as a Next-Generation Type II Photoinitiator for Biomaterials and Drug Delivery Matrices

Executive Summary

The development of photopolymerizable matrices for drug delivery and tissue engineering requires photoinitiators that are highly efficient, compatible with mild curing conditions, and capable of overcoming oxygen inhibition. 4-Chloro-2'-methoxybenzophenone (CAS: 78589-10-3) [1], traditionally utilized as a chemical intermediate[2], possesses an optimal chromophore structure to function as a highly effective Type II (bimolecular) photoinitiator. This application note details the mechanistic rationale, photophysical properties, and self-validating experimental protocols for utilizing this substituted benzophenone derivative in the formulation of UV-curable polymer networks.

Mechanistic Causality: Photophysics and Radical Generation

Benzophenone (BP) and its derivatives are established Type II photoinitiators widely used in free-radical photopolymerization[3]. Unlike Type I initiators that undergo unimolecular bond cleavage, Type II initiators require a co-initiator (typically a hydrogen-donating tertiary amine) to generate reactive radicals[4].

The structural modifications in 4-Chloro-2'-methoxybenzophenone introduce specific photophysical advantages:

  • Bathochromic Shift via Methoxy Substitution: The electron-donating 2'-methoxy group alters the electron density of the aromatic ring, shifting the maximum absorption wavelength ( λmax​ ) toward the near-UV region. This allows for curing under safer 365 nm LED light, minimizing UV-C damage to sensitive active pharmaceutical ingredients (APIs).

  • Enhanced Intersystem Crossing (ISC) via Chlorine: The 4-chloro substituent introduces a heavy-atom effect, which facilitates rapid and efficient spin-orbit coupling. This accelerates the ISC from the excited singlet state ( S1​ ) to the reactive triplet state ( T1​ ), increasing the quantum yield of the initiation process.

  • Mitigation of Oxygen Inhibition: In the presence of a co-initiator like Triethanolamine (TEOA), the excited triplet state ( T1​ ) of the benzophenone derivative abstracts a hydrogen atom from the amine[4]. This generates a highly reactive α -aminoalkyl radical (which initiates the polymerization of acrylate monomers) and a stable ketyl radical (which typically dimerizes)[4]. Furthermore, the amine co-initiator actively scavenges dissolved oxygen, overcoming the oxygen inhibition that typically plagues free-radical systems[4].

Mechanism PI 4-Chloro-2'-methoxybenzophenone (Ground State, S0) S1 Excited Singlet State (S1) PI->S1 UV Irradiation (λ = 340-365 nm) T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing (Heavy Atom Effect) Complex Exciplex with Amine (Co-initiator) T1->Complex + Tertiary Amine (e.g., TEOA) Radicals Amine Radical (Active) + Ketyl Radical (Inactive) Complex->Radicals Hydrogen Abstraction Polymer Polymerization Network Formation Radicals->Polymer Initiation of Acrylate Monomers

Caption: Type II photoinitiation mechanism of 4-Chloro-2'-methoxybenzophenone with an amine co-initiator.

Quantitative Data and Formulation Guidelines

To successfully deploy 4-Chloro-2'-methoxybenzophenone, researchers must balance the stoichiometric ratio between the photoinitiator and the amine co-initiator. Table 1 outlines the fundamental properties of the compound, while Table 2 provides a baseline formulation for a drug-eluting hydrogel matrix.

Table 1: Chemical and Photophysical Profile

ParameterValue / DescriptionRationale
Chemical Name 4-Chloro-2'-methoxybenzophenoneTarget Photoinitiator[5]
CAS Number 78589-10-3Verification identifier[1]
Molecular Weight 246.7 g/mol Determines molarity in formulation[5]
Initiation Mechanism Type II (Bimolecular)Requires H-donor for radical generation[4]
Optimal Light Source 365 nm LEDMethoxy group induces bathochromic shift for near-UV compatibility
Recommended Co-initiator Triethanolamine (TEOA)Provides abstractable α -hydrogen and mitigates O2​ inhibition[4]

Table 2: Standard Formulation for a UV-Curable PEGDA Drug Delivery Matrix

ComponentFunctionWeight % (w/w)
Polyethylene Glycol Diacrylate (PEGDA)Polymerizable Monomer / Structural Matrix15.0%
4-Chloro-2'-methoxybenzophenoneType II Photoinitiator0.5%
Triethanolamine (TEOA)Co-initiator / Hydrogen Donor1.5%
Model API (e.g., Bovine Serum Albumin)Therapeutic Agent1.0%
Ethanol / PBS (20:80 v/v)Co-solvent System82.0%

Note: Because substituted benzophenones exhibit lipophilicity, a small percentage of ethanol is used to ensure complete dissolution of the initiator before integrating it into the aqueous PBS buffer.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure that the causality of each experimental choice is verifiable in real-time.

Protocol A: Photophysical Characterization via Photo-DSC

Purpose: To determine the optimal PI/Amine ratio and quantify the polymerization kinetics.

  • Sample Preparation: Prepare three formulations of PEGDA containing a fixed 0.5 wt% of 4-Chloro-2'-methoxybenzophenone. Vary the TEOA concentration (0.5%, 1.5%, and 3.0 wt%). Causality: Testing multiple amine concentrations identifies the threshold where oxygen inhibition is fully overcome without causing plasticization of the final polymer.

  • Equilibration: Load 2-3 mg of each formulation into standard aluminum DSC pans. Place in the Photo-DSC chamber and equilibrate at 25°C for 3 minutes under a nitrogen purge.

  • Irradiation: Irradiate the samples using a 365 nm LED light source at an intensity of 30 mW/cm².

  • Data Acquisition: Record the exothermic heat flow. The area under the exothermic peak corresponds to the enthalpy of polymerization.

  • Self-Validation Check: Calculate the ultimate double-bond conversion from the total heat evolved. The formulation yielding the fastest time-to-peak exotherm ( tmax​ ) and the highest conversion rate validates the optimal stoichiometric ratio for your specific matrix.

Protocol B: Preparation and Curing of the Drug Delivery Matrix

Purpose: To formulate a biocompatible, drug-eluting hydrogel.

  • Initiator Solubilization: Dissolve 4-Chloro-2'-methoxybenzophenone in absolute ethanol. Causality: Ensures molecular-level dispersion of the hydrophobic PI, preventing localized curing defects.

  • Matrix Blending: In a light-protected amber vial, combine the PEGDA, TEOA, and the PBS containing the dissolved model API. Slowly add the ethanol-PI solution under continuous vortexing.

  • Degassing (Critical Step): Subject the mixture to mild sonication under vacuum for 5 minutes. Causality: Dissolved oxygen is a potent triplet quencher and radical scavenger. Removing it prevents the premature termination of the amine radicals, ensuring uniform crosslinking density.[4]

  • Casting and Curing: Pipette the degassed solution into a silicone mold. Irradiate with a 365 nm LED (30 mW/cm²) for 60 seconds.

  • Self-Validation Check (Real-Time FTIR): Monitor the curing process using Attenuated Total Reflectance (ATR) FTIR. Track the disappearance of the acrylate carbon-carbon double bond ( C=C ) stretching vibration at 1635 cm⁻¹. A plateau in peak reduction indicating >85% conversion confirms that the photopolymerization was successful and the network is fully formed.

Workflow Step1 1. Formulation Mix PI, Amine, Monomer Step2 2. Degassing Remove Dissolved O2 Step1->Step2 Step3 3. UV Curing Irradiate at 365 nm Step2->Step3 Step4 4. Validation FTIR C=C Conversion Step3->Step4 Step5 5. Application Drug Release Assay Step4->Step5

Caption: Self-validating experimental workflow for formulating and curing the polymer matrix.

Biocompatibility and Migration Considerations

For drug development professionals, the migration of unreacted photoinitiators is a primary toxicity concern[4]. Because 4-Chloro-2'-methoxybenzophenone operates via a bimolecular mechanism, unreacted ketyl radicals can terminate by coupling, leaving residual small molecules in the matrix. To mitigate this, post-curing washing protocols (e.g., soaking the cured hydrogel in a 10% ethanol/PBS solution for 24 hours) are highly recommended. Validating the absence of leachable initiator via High-Performance Liquid Chromatography (HPLC) ensures the final biomaterial meets stringent regulatory safety profiles.

References

  • Synthesis and Application of New Benzophenone Photoinitiators Source: ResearchGate URL:[Link]

  • Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin Source: Chemical Research in Chinese Universities (JLU) URL:[Link]

Sources

Method

Application Note: Orthogonal Derivatization of 4-Chloro-2'-methoxybenzophenone for Pharmaceutical Research

Introduction & Scientific Rationale The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, frequently embedded in molecules exhibiting anticancer, anti-inflammatory, and antimicrobial...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, frequently embedded in molecules exhibiting anticancer, anti-inflammatory, and antimicrobial properties 1. The structural diversity and chemical stability of phenyl ketone derivatives make them invaluable building blocks in both synthetic organic chemistry and rational drug design 2.

Specifically, 4-Chloro-2'-methoxybenzophenone presents a highly versatile, orthogonally functionalized scaffold. The molecule offers three distinct sites for chemical intervention, allowing researchers to build complex pharmacophores without cross-reactivity:

  • The 2'-Methoxy Group: A Lewis base-sensitive site that can be deprotected to reveal a hydrogen-bond donating phenol.

  • The 4-Chloro Substituent: A transition-metal-reactive site for expanding the aromatic system via cross-coupling.

  • The Carbonyl Center: An electrophilic core primed for nucleophilic addition or reductive amination.

Mechanistic Workflow & Derivatization Logic

G Core 4-Chloro-2'-methoxybenzophenone (Core Scaffold) PathA Pathway A: O-Demethylation Reagent: BBr3 Target: 2'-OH Core->PathA Ether Cleavage PathB Pathway B: Cross-Coupling Reagent: Pd-Catalyst Target: 4-Aryl/Alkyl Core->PathB C-Cl Activation PathC Pathway C: Carbonyl Modification Reagent: NH2OH·HCl Target: Oxime Core->PathC Nucleophilic Addition ProdA 4-Chloro-2'-hydroxybenzophenone (H-Bond Donor Handle) PathA->ProdA ProdB 4-Substituted-2'-methoxybenzophenone (Extended Pharmacophore) PathB->ProdB ProdC Benzophenone Oxime Derivatives (Altered Geometry) PathC->ProdC

Figure 1: Divergent derivatization pathways of 4-Chloro-2'-methoxybenzophenone for drug discovery.

Experimental Methodologies & Protocols

Pathway A: Lewis Acid-Mediated O-Demethylation

Mechanistic Causality: Boron tribromide (BBr3) is a powerful Lewis acid that facilitates the complete demethylation of aryl methyl ethers at or below room temperature [[3]](). The reaction is driven by the strong coordination of the electrophilic boron to the sterically accessible methoxy oxygen. This activates the adjacent methyl group for an SN2 attack by the liberated bromide ion, forming a stable boron-alkoxide intermediate that is subsequently hydrolyzed to the phenol. Dichloromethane (CH2Cl2) is the solvent of choice because of its powerful solvent action and its stability against strong Lewis acids at cryogenic temperatures 4.

Protocol: Synthesis of 4-Chloro-2'-hydroxybenzophenone

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask under an inert N2 atmosphere, dissolve 4-chloro-2'-methoxybenzophenone (1.0 equiv, 5.0 mmol) in anhydrous CH2Cl2 (25 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Reagent Addition: Carefully add BBr3 (1.0 M in CH2Cl2, 2.2 equiv, 11.0 mmol) dropwise via syringe over 15 minutes [[5]]().

  • Maturation: Remove the cooling bath and allow the reaction to warm to room temperature overnight with continuous stirring.

  • Quenching: Cool the mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO3 (20 mL) to neutralize excess BBr3 and hydrobromic acid.

  • Extraction & Isolation: Extract the aqueous layer with CH2Cl2 (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Self-Validation System: Visual Cue 1: During the dropwise addition of BBr3 at -78 °C, a white precipitate (the intermediate oxonium-boron complex) must form 4. If the solution remains clear, the BBr3 has likely degraded (hydrolyzed by atmospheric moisture), and the reaction will fail. Visual Cue 2: Upon warming to room temperature, the precipitate should dissolve, yielding a clear, brownish-yellow solution, confirming the completion of the ether cleavage 4.

Pathway B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Mechanistic Causality: Aryl chlorides possess a high bond dissociation energy (approx. 96 kcal/mol), making them notoriously sluggish toward oxidative addition by standard Pd(0) catalysts compared to aryl bromides or iodides. To overcome this activation barrier, electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos) are utilized. These ligands increase the electron density at the palladium center, accelerating oxidative addition, while their steric bulk promotes the final reductive elimination step.

Protocol: Synthesis of 4-Aryl-2'-methoxybenzophenone

  • Reagent Mixing: In a Schlenk tube, combine 4-chloro-2'-methoxybenzophenone (1.0 equiv, 2.0 mmol), the desired arylboronic acid (1.5 equiv, 3.0 mmol), XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%), and anhydrous K3PO4 (2.0 equiv, 4.0 mmol).

  • Degassing: Evacuate and backfill the tube with N2 three times.

  • Solvent Addition: Add degassed 1,4-dioxane/H2O (4:1 v/v, 10 mL) via syringe.

  • Heating: Seal the tube and heat the biphasic mixture at 80 °C in a pre-heated oil bath for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic phase over Na2SO4, concentrate, and purify via flash chromatography.

Self-Validation System: Phase Transition: The initial reaction mixture will appear as a pale yellow suspension. As the active Pd(0) species is generated and the catalytic cycle engages, the mixture will rapidly transition to a dark, homogeneous solution. TLC Monitoring: The starting material (Rf ~0.6 in 4:1 Hexanes/EtOAc) is highly UV-active. Its complete disappearance, coupled with the emergence of a new, often highly fluorescent product spot at a lower Rf, confirms successful coupling.

Pathway C: Carbonyl Oximation

Mechanistic Causality: The electrophilic carbonyl carbon of the benzophenone scaffold readily undergoes nucleophilic attack by hydroxylamine. Acid catalysis is required to protonate the carbonyl oxygen, increasing its electrophilicity, and later to protonate the hemiaminal hydroxyl group, converting it into a good leaving group (water) to form the C=N double bond. This oxime derivative is a critical intermediate for the Beckmann rearrangement, yielding pharmacologically relevant benzanilides 6.

Protocol: Synthesis of 4-Chloro-2'-methoxybenzophenone Oxime

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2'-methoxybenzophenone (1.0 equiv, 5.0 mmol) and hydroxylamine hydrochloride (1.5 equiv, 7.5 mmol) in absolute ethanol (20 mL).

  • Base Addition: Add pyridine (2.0 equiv, 10.0 mmol) to the mixture to liberate the free hydroxylamine base in situ.

  • Reflux: Attach a reflux condenser and heat the mixture to boiling (approx. 80 °C) for 5 hours 6.

  • Precipitation: Cool the flask to room temperature and pour the contents into a beaker containing ice-cold distilled water (50 mL) with vigorous stirring.

  • Isolation: Collect the precipitated oxime crystals via vacuum filtration, wash with cold water, and recrystallize from ethanol.

Self-Validation System: Crystallization Trigger: The oxime product is significantly less soluble in water than the starting materials. The immediate formation of a dense, white crystalline precipitate upon pouring the ethanolic solution into ice water confirms the successful conversion of the lipophilic ketone into the crystalline oxime 6.

Quantitative Data & Optimization Summary

The following table summarizes the optimized reaction parameters and expected yields for the three primary derivatization pathways of 4-Chloro-2'-methoxybenzophenone.

Derivatization PathwayTarget Functional GroupReagents & CatalystTemp / TimeTypical Yield (%)Key Optimization Metric
A: O-Demethylation 2'-PhenolBBr3 (2.2 eq), CH2Cl2-78 °C to RT / 12 h85 – 92%Strict anhydrous conditions prevent BBr3 hydrolysis.
B: Suzuki Coupling 4-ArylAr-B(OH)2, XPhos Pd G2, K3PO480 °C / 4 h88 – 95%Electron-rich ligands are required for C-Cl activation.
C: Oximation KetoximeNH2OH·HCl, Pyridine, EtOH80 °C / 5 h80 – 90%Ice-water quenching drives optimal crystallization.

Conclusion

The 4-Chloro-2'-methoxybenzophenone scaffold provides exceptional versatility for medicinal chemists. By leveraging the orthogonal reactivity of its functional groups, researchers can systematically explore structure-activity relationships (SAR). Whether exposing a hydrogen-bond donor via BBr3 demethylation, extending the hydrophobic pharmacophore via Suzuki cross-coupling, or altering the molecular geometry through oximation, the self-validating protocols provided herein ensure high-fidelity synthesis for downstream biological evaluation.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC (NIH). Available at: [Link]

  • Structural features of benzophenone derivatives and structure–activity relationship (SAR) - ResearchGate. Available at:[Link]

  • Organic Syntheses Procedure: 3,3'-Dihydroxybiphenyl (BBr3 Demethylation) - OrgSyn. Available at: [Link]

  • Demethylation of aryl methyl ethers by BBr3 - MDMA.ch. Available at:[Link]

  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3) - Common Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 4-Chloro-2'-methoxybenzophenone

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Molecule: 4-Chloro-2'-methoxybenzophenone (CAS: 78589-10-3) Application: Critical building block for diketopiperazine-type anti-microt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Molecule: 4-Chloro-2'-methoxybenzophenone (CAS: 78589-10-3) Application: Critical building block for diketopiperazine-type anti-microtubule agents, tubulin polymerization inhibitors (e.g., plinabulin derivatives), and advanced agrochemicals [1].

Retrosynthetic Strategy & Route Justification

The synthesis of unsymmetrical benzophenones, particularly those with ortho-directing groups, presents distinct regioselectivity challenges during scale-up.

The Pitfall of Friedel-Crafts Acylation: A standard Friedel-Crafts acylation between anisole and 4-chlorobenzoyl chloride overwhelmingly favors para-substitution, yielding 4-chloro-4'-methoxybenzophenone. Forcing ortho-acylation requires stoichiometric amounts of hazardous directing Lewis acids or highly specialized catalysts, which are economically and environmentally unviable for multi-kilogram campaigns.

The Scalable Solution: Grignard Addition followed by Anelli Oxidation: To ensure absolute regiocontrol, we disconnect the target molecule at the carbonyl carbon. The optimal forward synthesis involves the nucleophilic addition of 4-chlorophenylmagnesium bromide to 2-methoxybenzaldehyde. The resulting secondary alcohol (diaryl methanol) is then oxidized to the target ketone. For the oxidation step, we employ a modified Anelli Oxidation (TEMPO/NaOCl/KBr)[2]. This biphasic system avoids the toxic byproducts of Swern oxidations (dimethyl sulfide) and the heavy-metal waste of chromium or manganese-based oxidants, making it the premier choice for process chemistry [3].

G A 2-Methoxybenzaldehyde C Nucleophilic Addition THF, 0°C → RT A->C B 4-Cl-PhMgBr (Grignard Reagent) B->C D Intermediate: Diaryl Methanol C->D  Aqueous Quench  & Extraction E Anelli Oxidation TEMPO / NaOCl / KBr pH 9.5 Buffer D->E F 4-Chloro-2'-methoxybenzophenone E->F  Phase Separation  & Crystallization

Process workflow for the regioselective scale-up synthesis of 4-Chloro-2'-methoxybenzophenone.

Comparative Analysis of Oxidation Strategies

Choosing the right oxidation protocol is the most critical safety and economic decision in this workflow. The table below summarizes the causality behind selecting the TEMPO/NaOCl system for scale-up.

Oxidation MethodReagentsYield / PurityScale-Up Feasibility & Causality
Swern Oxidation Oxalyl chloride, DMSO, Et₃N>90% / HighPoor: Generates highly toxic, malodorous dimethyl sulfide (DMS) and carbon monoxide. Exothermic profile is difficult to control in batch reactors.
Manganese Dioxide MnO₂, DCM80-85% / GoodModerate: Requires massive stoichiometric excess (often 5-10 eq) of MnO₂, leading to severe heavy-metal waste disposal costs.
Aerobic / HNO₃ HNO₃, FeCl₃, HFIP solvent~85% / GoodModerate: Greener, but requires specialized fluorinated solvents (HFIP) and pressurized oxygen, complicating reactor engineering [4].
TEMPO / NaOCl TEMPO (cat.), KBr, NaOCl (aq)>95% / Excellent Excellent: Uses cheap household bleach. Biphasic system allows easy thermal control. Aqueous waste is easily neutralized [2, 3].

Step-by-Step Experimental Protocols

Part A: Synthesis of (4-Chlorophenyl)(2-methoxyphenyl)methanol

Objective: Form the carbon-carbon bond via Grignard addition while suppressing Wurtz coupling and pinacol formation.

Reagents:

  • 2-Methoxybenzaldehyde: 1.00 kg (7.34 mol)

  • 4-Chlorophenylmagnesium bromide (1.0 M in THF): 8.0 L (8.0 mol, 1.09 eq)

  • Anhydrous Tetrahydrofuran (THF): 5.0 L

  • Ammonium chloride (aq, sat.): 10 L

Procedure:

  • System Preparation: Purge a 30 L jacketed glass reactor with nitrogen. Charge the reactor with 2-methoxybenzaldehyde (1.00 kg) and anhydrous THF (5.0 L).

  • Cooling: Circulate coolant to bring the internal reactor temperature to 0–5 °C.

  • Grignard Addition: Begin the dropwise addition of 4-chlorophenylmagnesium bromide (8.0 L) via an addition funnel or dosing pump.

    • Causality: The addition rate must be strictly controlled to maintain the internal temperature below 15 °C. Exceeding this temperature increases the risk of side reactions, including the reduction of the aldehyde via β -hydride transfer from the Grignard reagent.

  • Maturation: Once addition is complete, remove the cooling jacket and allow the reaction to warm to 20 °C. Stir for 2 hours. Monitor conversion via HPLC or TLC.

  • Quench: Cool the mixture back to 0 °C. Slowly quench by adding saturated aqueous NH₄Cl (10 L).

    • Causality: NH₄Cl provides a mild proton source that breaks down the magnesium alkoxide complex without causing the aggressive exotherm and emulsion formation typical of strong acid quenches.

  • Workup: Separate the aqueous layer. Wash the organic THF layer with brine (3 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate diaryl methanol as a viscous pale-yellow oil (approx. 1.75 kg, >95% crude yield). This can be telescoped directly into the next step.

Part B: Anelli Oxidation to 4-Chloro-2'-methoxybenzophenone

Objective: Selectively oxidize the secondary alcohol to the ketone utilizing a buffered biphasic catalytic system.

Reagents:

  • Diaryl methanol intermediate: 1.75 kg (approx. 7.0 mol)

  • Dichloromethane (DCM): 12 L

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 11.0 g (0.07 mol, 1 mol%)

  • Potassium bromide (KBr): 83.3 g (0.7 mol, 10 mol%)

  • Sodium hypochlorite (NaOCl, 10-12% aq solution): ~5.5 L

  • Sodium bicarbonate (NaHCO₃): 400 g

Procedure:

  • Buffer Preparation (Critical Step): Dissolve NaHCO₃ (400 g) into the NaOCl solution (5.5 L).

    • Causality: Commercial bleach has a pH of ~11-12. At this high pH, the active oxoammonium species degrades, and the oxidation stalls. Buffering the aqueous layer to pH 9.0–9.5 ensures optimal generation of the active oxidant and protects the TEMPO catalyst from degradation [3].

  • Organic Phase Setup: In a 50 L reactor, dissolve the crude diaryl methanol (1.75 kg) in DCM (12 L). Add TEMPO (11.0 g) and KBr (83.3 g) dissolved in 500 mL of water.

    • Causality: KBr acts as a vital co-catalyst. Hypochlorite oxidizes bromide to hypobromite (OBr⁻), which subsequently oxidizes TEMPO to the active oxoammonium salt at a rate orders of magnitude faster than hypochlorite alone.

  • Oxidation: Cool the biphasic mixture to 0–5 °C under vigorous mechanical stirring (turbulent flow is required for biphasic mass transfer). Slowly dose the buffered NaOCl solution into the reactor over 2 hours, maintaining the internal temperature below 10 °C.

  • Monitoring: The organic layer will turn a distinct orange/red color (indicating the presence of the active oxoammonium species) and fade as the alcohol is consumed. Stir for an additional 1 hour post-addition.

  • Quench & Phase Separation: Quench any unreacted oxidant by adding 1 L of 10% aqueous sodium thiosulfate. Separate the phases. Wash the DCM layer with water (5 L) and brine (5 L).

  • Isolation: Concentrate the DCM layer under vacuum. Crystallize the resulting crude solid from hot ethanol/water (80:20) to afford 4-Chloro-2'-methoxybenzophenone as off-white to white crystals.

    • Expected Yield: 1.55 kg (85-90% over two steps).

References

  • Wang, Y., et al. "Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents." ResearchGate.
  • Organic Process Research & Development. "Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes." ACS Publications.
  • Beilstein Journal of Organic Chemistry. "A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries." Beilstein Journals.
  • The Journal of Organic Chemistry. "Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III) Chloride as Catalysts in Fluorinated Alcohol." ACS Publications.
Method

Application Note: 4-Chloro-2'-methoxybenzophenone in Advanced Materials Science

Mechanistic Insights and Protocols for High-Performance Photoinitiators and Polymer-Bound UV Stabilizers Executive Summary In the rapidly evolving fields of photopolymerization and advanced polymer synthesis, 4-Chloro-2'...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights and Protocols for High-Performance Photoinitiators and Polymer-Bound UV Stabilizers

Executive Summary

In the rapidly evolving fields of photopolymerization and advanced polymer synthesis, 4-Chloro-2'-methoxybenzophenone (4-C-2-MBP) [CAS: 78589-10-3] has emerged as a highly versatile bifunctional building block. Unlike standard unsubstituted benzophenone, the strategic placement of chloro and methoxy substituents on the biphenyl core unlocks two distinct materials science applications:

  • High-Efficiency Type II Photoinitiation: The substituents induce a bathochromic (red) shift, optimizing the molecule for 365 nm UV-LED curing systems while reducing post-cure migration (blooming).

  • Covalently Bound UV Stabilizers: The highly activated 4-chloro position serves as an electrophilic handle for Nucleophilic Aromatic Substitution (SNAr), allowing the molecule to be grafted onto high-performance polymers. Subsequent demethylation activates a potent UV-absorbing mechanism, yielding non-leaching, weatherable plastics.

This guide provides researchers with the mechanistic causality and self-validating protocols required to leverage 4-C-2-MBP in both UV-curable resins and aerospace-grade polymer stabilization.

Mechanistic Foundations

Photochemical Initiation (Type II Mechanism)

Standard benzophenone (BP) is a classic Type II photoinitiator [1]. However, BP suffers from poor absorption at longer UV wavelengths and high volatility. The addition of the 2'-methoxy group in 4-C-2-MBP donates electron density into the aromatic ring, lowering the energy gap of the n→π∗ transition. Upon irradiation by a 365 nm LED, 4-C-2-MBP excites to a singlet state ( S1​ ) and undergoes rapid intersystem crossing (ISC) to a reactive triplet state ( T1​ ). It then abstracts a hydrogen atom from a tertiary amine synergist (e.g., methyldiethanolamine, MDEA), generating a highly reactive α -aminoalkyl radical that initiates the free-radical polymerization of acrylates [2].

ESIPT-Mediated UV Stabilization via SNAr

Small-molecule UV absorbers (like oxybenzone) degrade polymer matrices over time due to migration and leaching [4]. 4-C-2-MBP solves this via covalent integration. The electron-withdrawing carbonyl group highly activates the 4-chloro position for SNAr reactions. By reacting 4-C-2-MBP with phenoxide-terminated poly(arylene ether)s, the benzophenone moiety is permanently grafted to the polymer backbone.

To activate its UV-absorbing properties, the 2'-methoxy group must be cleaved (demethylated) to yield a 2'-hydroxy group. This hydroxyl proton forms an intramolecular hydrogen bond with the carbonyl oxygen. Upon UV absorption, the molecule undergoes Excited-State Intramolecular Proton Transfer (ESIPT) —a rapid, reversible tautomerization that harmlessly dissipates destructive UV photon energy as thermal heat.

Comparative Material Properties

The following table summarizes the quantitative advantages of utilizing substituted benzophenones like 4-C-2-MBP over conventional alternatives.

Compound / System λmax​ (nm)Molar Extinction Coefficient ( ϵ )Volatility / Migration RiskPrimary Material Function
Benzophenone (BP) 254, 340Low at >350 nmHigh (Prone to blooming)Broad-spectrum UV curing
4-Chloro-2'-methoxybenzophenone 265, 358Moderate at 365 nmLow (Higher MW, better solubility)365 nm LED Photoinitiator
Polymer-Bound 2'-Hydroxy Derivative 280, 345High (Broad UV-A/UV-B)Zero (Covalently bound)Permanent UV Stabilization

Experimental Protocols

Protocol 1: Formulation of UV-Curable Acrylate Resins

Causality: This protocol utilizes 4-C-2-MBP in conjunction with an amine synergist to formulate a resin optimized for 365 nm LED stereolithography (SLA) or clear coatings. The amine is strictly required; without a hydrogen donor, the triplet state of 4-C-2-MBP will harmlessly decay without initiating polymerization [3].

PhotochemicalPathway A 4-C-2-MBP (Ground State) B Singlet State (S1) A->B UV (365 nm) C Triplet State (T1) B->C Intersystem Crossing (ISC) E Ketyl Radical + Alkyl Radical C->E H-Abstraction D Amine Synergist (H-Donor) D->E Bimolecular Collision F Acrylate Polymerization E->F Initiation

Type II photoinitiation pathway of 4-C-2-MBP with an amine synergist.

Step-by-Step Methodology:

  • Monomer Blending: In a light-blocking amber glass vial, combine 70 wt% 1,6-Hexanediol diacrylate (HDDA) and 30 wt% Trimethylolpropane triacrylate (TMPTA). Stir magnetically at 300 rpm for 10 minutes.

  • Initiator Integration: Add 2.0 wt% of 4-Chloro-2'-methoxybenzophenone to the monomer blend.

  • Synergist Addition: Add 3.0 wt% of Methyldiethanolamine (MDEA). Critical Step: The molar ratio of amine to photoinitiator should be >1.5:1 to ensure efficient hydrogen abstraction and mitigate oxygen inhibition at the coating surface.

  • Homogenization: Sonicate the mixture at 35°C for 15 minutes until optically clear.

  • Curing & Validation (Photo-DSC): Draw down a 50 µm film on a glass substrate. Expose to a 365 nm UV-LED source at an irradiance of 100 mW/cm². Use Photo-Differential Scanning Calorimetry (Photo-DSC) to validate the self-accelerating curing kinetics, expecting >85% double-bond conversion within 4 seconds.

Protocol 2: Synthesis of Covalently Bound UV Stabilizers via SNAr

Causality: To prevent the physical loss of UV absorbers in harsh environments, 4-C-2-MBP is chemically grafted onto a polymer. The subsequent use of Boron Tribromide ( BBr3​ ) selectively cleaves the methoxy ether without degrading the robust poly(arylene ether) backbone, activating the ESIPT mechanism.

SyntheticWorkflow N1 4-Chloro-2'-methoxybenzophenone (Electrophile) N3 SNAr Reaction (K2CO3, DMAc, 160°C) N1->N3 N2 Phenoxide-Terminated Polymer N2->N3 N4 Methoxy-Pendant Polymer Intermediate N3->N4 Nucleophilic Substitution N5 Demethylation (BBr3, CH2Cl2, -78°C) N4->N5 Ether Cleavage N6 ESIPT-Active UV Stabilized Polymer N5->N6 H-Bond Formation

Synthetic workflow for grafting and activating the ESIPT UV-stabilizer.

Step-by-Step Methodology:

  • SNAr Grafting: In a 250 mL 3-neck flask equipped with a Dean-Stark trap, dissolve 10 g of a phenoxide-terminated poly(ether sulfone) (PES) and 1.2 equivalents of 4-C-2-MBP in 100 mL of anhydrous N,N-Dimethylacetamide (DMAc) and 50 mL of Toluene.

  • Catalysis & Dehydration: Add 1.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ). Reflux the mixture at 160°C for 4 hours, azeotropically removing water via the toluene to drive the phenoxide formation.

  • Intermediate Recovery: Cool the mixture to room temperature and precipitate the methoxy-functionalized polymer dropwise into rapidly stirring methanol. Filter and dry under vacuum at 80°C for 12 hours.

  • Selective Demethylation: Dissolve 5 g of the functionalized polymer in 50 mL of anhydrous Dichloromethane ( CH2​Cl2​ ) under a strict Argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.

  • BBr3​ Addition: Slowly add 3.0 equivalents of Boron Tribromide ( BBr3​ ) (1.0 M in CH2​Cl2​ ) dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours. Caution: BBr_3 is highly reactive and corrosive.

  • Quenching & Final Recovery: Carefully quench the unreacted BBr3​ by adding the mixture dropwise into ice-cold methanol. Filter the resulting precipitate, wash extensively with deionized water to remove residual hydrobromic acid, and dry under vacuum at 100°C. The resulting polymer is now permanently UV-stabilized via the ESIPT-active 2'-hydroxybenzophenone moiety.

References

  • Title: Design of eutectic photoinitiator blends for UV/visible curable acrylated printing inks and coatings Source: Progress in Organic Coatings, 1999. URL: [Link] [1]

  • Title: Synthesis and free radical photopolymerization of one-component type II photoinitiator based on benzophenone segment Source: Journal of Photochemistry and Photobiology A: Chemistry, 2022. URL: [Link] [2]

  • Title: Novel Highly Efficient Macrophotoinitiator Comprising Benzophenone, Coinitiator Amine, and Thio Moieties for Photopolymerization Source: Macromolecules, 2009. URL: [Link] [3]

  • Title: UV-absorbing polymers and formulations thereof Source:United States P

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Isomer Formation in 4-Chloro-2'-methoxybenzophenone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor regioselectivity and intractable isomer mixtures when synthesizing 4-chloro-2'-methoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor regioselectivity and intractable isomer mixtures when synthesizing 4-chloro-2'-methoxybenzophenone (CAS 78589-10-3). This guide deconstructs the mechanistic causality behind isomer formation and provides field-proven, self-validating protocols to achieve high-purity yields.

Part 1: Diagnostic FAQ & Mechanistic Causality

Q1: I attempted a Friedel-Crafts acylation of anisole using 4-chlorobenzoyl chloride, but NMR shows almost entirely the 4'-methoxy isomer. Why? A1: This is a fundamental issue of steric hindrance conflicting with electronic directing effects. The methoxy group (-OCHCH₃) on anisole is a strong +M (mesomeric) donor, making the ring highly nucleophilic at both the ortho and para positions. However, the electrophile (the 4-chlorobenzoyl cation complexed with AlCl₃) is extremely bulky. The severe steric clash at the ortho position heavily drives the reaction to the para position (>90%). Consequently, you synthesized 4-chloro-4'-methoxybenzophenone, completely missing your target.

Q2: How can I adjust the Friedel-Crafts route to successfully yield the 2'-methoxy isomer? A2: You must invert the electrophile and nucleophile roles. Instead of acylating anisole, you must acylate chlorobenzene using 2-methoxybenzoyl chloride (o-anisoyl chloride). Chlorobenzene is deactivated but remains ortho/para directing due to the +M effect of the chlorine atom. Because the para position of chlorobenzene is sterically unhindered compared to its ortho position, the bulky 2-methoxybenzoyl cation will preferentially attack the para position. This yields 4-chloro-2'-methoxybenzophenone as the major product (~85%), with only ~15% of the 2-chloro-2'-methoxybenzophenone isomer[1][1].

Q3: Even with chlorobenzene, I am getting too much of the ortho-chloro isomer. How do I minimize this? A3: Regioselectivity in chlorobenzene acylation is highly temperature- and solvent-dependent. Lowering the reaction temperature to 0–5 °C and using a non-polar solvent like dichloromethane (CH₂Cl₂) or running the reaction neat in excess chlorobenzene maximizes the para-selectivity[2][2]. Furthermore, ensure you are using exactly 1.1 to 1.2 equivalents of anhydrous AlCl₃; excessive Lewis acid can promote thermodynamic equilibration or unwanted side reactions.

Q4: Is there a synthetic route that completely guarantees 0% isomer formation? A4: Yes. Transition away from Electrophilic Aromatic Substitution (EAS) entirely and utilize a Grignard addition. Reacting 2-methoxyphenylmagnesium bromide with 4-chlorobenzonitrile, followed by acidic hydrolysis, yields the target benzophenone with 100% regioselectivity[3][3]. The bond formation is strictly dictated by the starting materials, entirely bypassing directing-group conflicts.

Part 2: Synthesis Strategy & Regioselectivity Logic

Regioselectivity cluster_A Route A: Anisole Acylation (Poor Strategy) cluster_B Route B: Chlorobenzene Acylation (Better Strategy) cluster_C Route C: Grignard Addition (Optimal Strategy) RA Anisole + 4-Chlorobenzoyl Chloride PA 4-Chloro-4'-methoxybenzophenone (Major Product: >90% Para) RA->PA Steric Hindrance at Ortho RB Chlorobenzene + 2-Methoxybenzoyl Chloride PB 4-Chloro-2'-methoxybenzophenone (Major Product: ~85% Para) RB->PB Para Attack Favored RC 2-Methoxyphenyl MgBr + 4-Chlorobenzonitrile PC 4-Chloro-2'-methoxybenzophenone (100% Regioselective) RC->PC Direct Nucleophilic Addition

Mechanistic pathways for 4-Chloro-2'-methoxybenzophenone synthesis and regioselectivity.

Quantitative Route Comparison
Synthesis RouteMajor Product FormedTarget RegioselectivityScalabilityReagent CostRecommended Use Case
A: Anisole + 4-Cl-Benzoyl Chloride 4-Chloro-4' -methoxybenzophenone< 10%HighLowNot recommended for this target.
B: Chlorobenzene + 2-Methoxybenzoyl Chloride 4-Chloro-2' -methoxybenzophenone~ 85%HighLowLarge-scale industrial synthesis.
C: Grignard + Nitrile 4-Chloro-2' -methoxybenzophenone100% MediumMediumHigh-purity drug development.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Optimized Friedel-Crafts Acylation (Route B)

Objective: Synthesize 4-chloro-2'-methoxybenzophenone while minimizing the 2-chloro isomer. Causality Check: Running the reaction at strictly 0–5 °C limits available thermal energy, thereby exponentially favoring the lower-activation-energy para-attack over the sterically hindered ortho-attack on the chlorobenzene ring.

  • Preparation: Purge a 500 mL 3-neck round-bottom flask with inert N₂. Protect the apparatus from atmospheric moisture using calcium chloride drying tubes.

  • Catalyst Suspension: Add 16.0 g (120 mmol, 1.2 eq) of anhydrous AlCl₃ to 100 mL of dry dichloromethane (DCM). Cool the suspension to 0–5 °C using an ice-water bath.

  • Nucleophile Addition: Add 11.2 g (100 mmol, 1.0 eq) of chlorobenzene to the suspension. Stir for 10 minutes.

  • Electrophile Addition: Dissolve 17.0 g (100 mmol, 1.0 eq) of 2-methoxybenzoyl chloride in 20 mL of dry DCM. Add this solution dropwise via an addition funnel over 45 minutes, strictly maintaining the internal temperature below 5 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is self-validating when the starting material spot completely disappears.

  • Quench & Workup: Carefully pour the mixture over 200 g of crushed ice and 20 mL of concentrated HCl to decompose the aluminum complex. Extract with DCM (3 x 100 mL). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. Recrystallize the crude product from hot ethanol. The pure para-chloro isomer (target) will selectively precipitate, leaving the more soluble ortho-chloro isomer in the mother liquor.

Protocol 2: High-Purity Grignard Addition (Route C)

Objective: Achieve 100% regioselectivity via nucleophilic addition to a nitrile. Causality Check: The Grignard reagent attacks the electrophilic carbon of the nitrile, forming a stable magnesium ketimine intermediate. Acidic hydrolysis releases the ketone. Because no aromatic C-H bonds are broken or formed during the coupling step, zero isomers are generated.

GrignardWorkflow Step1 Step 1: Grignard Formation 2-Bromoanisole + Mg Step2 Step 2: Nucleophilic Attack Add 4-Chlorobenzonitrile Step1->Step2 Step3 Step 3: Ketimine Intermediate (Stable at RT) Step2->Step3 Step4 Step 4: Acidic Hydrolysis Reflux in HCl (aq) Step3->Step4 Product Pure Target Molecule (0% Isomers) Step4->Product

Step-by-step workflow of the highly regioselective Grignard addition route.

  • Grignard Preparation: In an oven-dried flask under N₂, add 2.67 g (110 mmol) of Mg turnings and 50 mL of anhydrous THF. Add a single crystal of iodine to activate the magnesium. Dropwise, add 18.7 g (100 mmol) of 2-bromoanisole. Reflux for 1 hour until the Mg is consumed.

  • Nitrile Addition: Cool the Grignard solution to 0 °C. Dissolve 13.7 g (100 mmol) of 4-chlorobenzonitrile in 30 mL of anhydrous THF. Add this solution dropwise over 30 minutes.

  • Ketimine Formation: Remove the ice bath and stir at room temperature for 12 hours. Self-Validation: The solution will transition to a deep yellow/orange color, physically indicating the successful formation of the magnesium ketimine salt.

  • Hydrolysis: Carefully quench the reaction with 100 mL of 2M HCl (aq). Attach a reflux condenser and heat the mixture to reflux for 3 hours to completely hydrolyze the ketimine intermediate to the corresponding ketone.

  • Extraction: Cool to room temperature, extract with ethyl acetate (3 x 100 mL), wash with brine, dry over MgSO₄, and concentrate. The resulting solid is pure 4-chloro-2'-methoxybenzophenone.

References

  • The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part III. The Benzoylation of Chlorobenzene. Journal of the Chemical Society (C), 1968. URL:[Link]

  • US8183238B2 - Bicyclic and tricyclic compounds as KAT II inhibitors.Google Patents.

Sources

Optimization

Technical Support Center: Separation of 2'- and 4'-Methoxybenzophenone Isomers

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the chromatographic separation of methoxybenzophenone positional isomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the chromatographic separation of methoxybenzophenone positional isomers. Below, you will find mechanistic explanations, troubleshooting FAQs, validated protocols, and structural data to ensure reproducible isolation.

The Causality of Separation: Mechanism & Theory

The separation of 2'-methoxybenzophenone and 4'-methoxybenzophenone is notoriously challenging because they possess identical molecular weights and similar functional groups. However, successful resolution is achieved by exploiting their three-dimensional conformations and steric environments .

  • Steric Hindrance and Planarity: In 2'-methoxybenzophenone, the methoxy group is located ortho to the bulky carbonyl moiety. This proximity induces severe steric clash, forcing the aromatic rings out of coplanarity. Conversely, the para-substituted 4'-methoxybenzophenone adopts a more extended, planar conformation.

  • Normal-Phase (Silica) Behavior: The ortho-substitution in the 2'-isomer causes intramolecular shielding of the polar carbonyl and methoxy oxygen atoms. Because these polar sites are sterically blocked from interacting with the silanol groups on the silica gel, the 2'-isomer elutes first (higher Rf​ ). The planar 4'-isomer exposes its polar groups fully to the stationary phase, resulting in stronger retention.

  • Reverse-Phase (C18) Behavior: In RP-HPLC, retention is driven by the molecule's hydrophobic surface area. The non-planar 2'-isomer has a smaller effective hydrophobic footprint and cannot pack as efficiently against the C18 carbon chains. Therefore, the 2'-isomer elutes earlier than the planar, highly conjugated 4'-isomer[1].

Troubleshooting FAQs

Q1: My 2'- and 4'-methoxybenzophenone peaks are co-eluting on my C18 analytical column. How can I improve the resolution ( Rs​ )? A1: Co-elution on a reverse-phase column typically indicates that the mobile phase is too strong, preventing the analytes from sufficiently partitioning into the stationary phase.

  • Action: Decrease the percentage of your strong solvent (e.g., Acetonitrile or Methanol) by 5–10%.

  • Causality: A weaker mobile phase forces the molecules to spend more time interacting with the C18 chains. This amplifies the subtle differences in their hydrophobic footprints (planar vs. non-planar), pulling the peaks apart. Ensure your column temperature is strictly controlled (e.g., 25 °C), as thermodynamic fluctuations can shift partition coefficients and ruin resolution.

Q2: I am scaling up from TLC to preparative flash chromatography (silica gel). What solvent system provides the most robust separation? A2: A step gradient of Hexane and Ethyl Acetate (EtOAc) is the industry standard for these isomers.

  • Action: Do not use an isocratic system if the crude load is high. Start at 95:5 (Hexane:EtOAc) and slowly ramp to 85:15.

  • Causality: The 2'-isomer will elute in the weaker solvent fraction due to its shielded polar groups. Ramping the polar modifier too quickly will cause the strongly-bound 4'-isomer to prematurely desorb and co-elute.

Q3: How can I verify the identity of the separated peaks directly from the chromatogram without running an NMR? A3: Utilize a Photodiode Array (PDA) detector to extract the UV-Vis spectra of the peaks. The extended para-conjugation of 4'-methoxybenzophenone allows for a more efficient π→π∗ transition, typically resulting in a higher molar absorptivity and a slight bathochromic (red) shift compared to the sterically twisted 2'-isomer.

Isomer Properties and Chromatographic Data

The following table summarizes the quantitative data and expected retention metrics for both isomers to aid in peak identification.

Property2'-Methoxybenzophenone4'-Methoxybenzophenone
Substitution Pattern OrthoPara
3D Conformation Sterically hindered (non-planar)Extended (planar)
NP-TLC ( Rf​ ) (Hex:EtOAc 9:1)~0.45 (Elutes First)~0.25 (Elutes Second)
RP-HPLC ( tR​ ) (Isocratic)~4.6 min (Elutes First)~5.0 min (Elutes Second)
UV Absorbance ( λmax​ ) ~250 nm, ~310 nm~280 nm (Stronger absorbance)

Validated Experimental Protocols

To ensure a self-validating system, always run a system suitability test (SST) prior to processing precious crude material.

Protocol A: Analytical RP-HPLC Method

This method is optimized for monitoring reaction conversions (e.g.,[1]) and verifying isomer ratios.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water. (For complex crudes, use a gradient of 50% to 80% Acetonitrile over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • System Suitability: Inject a 1:1 mixed standard of the isomers. The resolution ( Rs​ ) between the 2'- and 4'- peaks must be ≥1.5 . If Rs​<1.5 , reduce the Acetonitrile concentration to 55%.

Protocol B: Preparative Normal-Phase Separation

Use this method for isolating pure isomers from a crude synthesis mixture.

  • Stationary Phase: 40 g Silica Gel Flash Column (suitable for ~1 g of crude mixture).

  • Equilibration: Flush the column with 3 Column Volumes (CV) of 100% Hexane.

  • Sample Loading: Dry load the crude mixture onto Celite or silica gel. Causality: Liquid loading with a strong solvent like DCM will cause severe band broadening and immediate co-elution.

  • Elution Gradient:

    • 0–2 CV: 100% Hexane (Washes out non-polar impurities).

    • 2–8 CV: 95:5 Hexane:EtOAc (Elutes the 2'-methoxybenzophenone).

    • 8–15 CV: 85:15 Hexane:EtOAc (Elutes the 4'-methoxybenzophenone).

  • Fraction Collection: Collect in 15 mL test tubes and verify purity via TLC (UV 254 nm) before pooling.

Separation Workflow Visualization

IsomerSeparation Start Crude Mixture (2'- & 4'-Methoxybenzophenone) Screening Analytical Screening Start->Screening RP Reverse-Phase (C18) Analytical HPLC Screening->RP NP Normal-Phase (Silica) TLC / Flash Screening->NP OptRP Optimize Mobile Phase (Decrease % MeCN) RP->OptRP OptNP Optimize Solvent System (Hexane/EtOAc Gradient) NP->OptNP Prep Preparative Chromatography Scale-up OptRP->Prep OptNP->Prep Pure2 2'-Methoxybenzophenone (Early Eluting) Prep->Pure2 Pure4 4'-Methoxybenzophenone (Late Eluting) Prep->Pure4

Workflow for the analytical and preparative separation of methoxybenzophenone isomers.

References

  • Title: Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite Source: Frontiers in Chemistry, 2021 URL: [Link]

  • Title: Introduction to Modern Liquid Chromatography, 3rd Edition (Chromatographic Theory & Causality) Source: John Wiley & Sons URL: [Link]

Sources

Troubleshooting

preventing demethylation during Friedel-Crafts acylation of methoxy-aromatics

Technical Support Center: Preventing Demethylation in Friedel-Crafts Acylation of Methoxy-Aromatics Welcome to the Technical Support Center for the acylation of activated aromatic ethers. For researchers and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Demethylation in Friedel-Crafts Acylation of Methoxy-Aromatics

Welcome to the Technical Support Center for the acylation of activated aromatic ethers. For researchers and drug development professionals, synthesizing methoxy-substituted aryl ketones via Friedel-Crafts acylation presents a specific mechanistic paradox: the very oxygen atoms that activate the aromatic ring toward electrophilic attack also act as competitive Lewis base sites.

This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols to prevent the undesired cleavage of methyl-ether bonds (demethylation) during acylation workflows.

Frequently Asked Questions: Causality & Mechanism

Q: Why does my methoxy-aromatic substrate undergo demethylation when using Aluminum Chloride (AlCl₃)? A: The fundamental issue lies in the oxophilicity and strength of AlCl₃. While AlCl₃ effectively activates acyl chlorides, it also coordinates strongly to the lone pairs of the methoxy oxygen, forming a stable Lewis acid-base complex. At elevated temperatures, the chloride ion (acting as a nucleophile) attacks the sterically accessible methyl group via an S_N2 mechanism. This cleaves the O-CH₃ bond, releasing methyl chloride gas and forming an aluminum phenoxide intermediate, which yields a phenol byproduct upon aqueous workup[1][2].

Q: How do rare-earth triflates like Sc(OTf)₃ prevent this side reaction? A: Scandium triflate is a "mild" but highly electrophilic Lewis acid. The electron-withdrawing trifluoromethanesulfonate ligands make the metal center electrophilic enough to generate the active acylium ion from the acylating agent. However, Sc(OTf)₃ has a lower affinity for the ether oxygen compared to AlCl₃ and exhibits rapid ligand exchange. This prevents the irreversible coordination required for methyl cleavage. Furthermore, Sc(OTf)₃ is truly catalytic (requiring as little as 0.2 equivalents) because it does not strongly complex with the product ketone, unlike AlCl₃ which requires stoichiometric loading[2][3].

Q: Can I use heterogeneous catalysts to avoid demethylation? A: Yes. Acid-modified zeolites (such as H-Beta) provide an excellent alternative. They possess optimized ratios of Brønsted to Lewis acid sites that are strong enough to facilitate acylation but too weak to induce demethylation. Additionally, the porous structure of zeolites imparts shape selectivity, strongly favoring the thermodynamically stable para-acylated product while suppressing bulky polyacylated byproducts[4][5].

Mechanism Substrate Methoxybenzene + Acyl Chloride AlCl3_Path Strong Lewis Acid (AlCl3) Substrate->AlCl3_Path ScOTf3_Path Mild Lewis Acid (Sc(OTf)3) Substrate->ScOTf3_Path Complexation O-AlCl3 Complexation AlCl3_Path->Complexation RingAttack Acylium Ion Generation ScOTf3_Path->RingAttack Cleavage Nucleophilic Attack by Cl- Complexation->Cleavage Heat / Excess AlCl3 Product Methoxyaryl Ketone (Product) Complexation->Product Kinetic Control (Low Temp) RingAttack->Product Electrophilic Aromatic Substitution Phenol Phenol Byproduct (Demethylation) Cleavage->Phenol

Mechanistic divergence: AlCl3-induced demethylation vs. mild Lewis acid acylation.

Diagnostic Troubleshooting Guide

Troubleshooting Issue Issue: Low Methoxy Ketone Yield Analysis GC/MS or NMR Analysis Issue->Analysis Symp1 High Phenol Byproduct Analysis->Symp1 Symp2 Unreacted Starting Material Analysis->Symp2 Symp3 Polyacylation / O-Acylation Analysis->Symp3 Sol1 Switch to Sc(OTf)3 or Zeolite Symp1->Sol1 Demethylation Detected Sol2 Ensure Anhydrous Conditions Symp2->Sol2 Catalyst Deactivated Sol3 Reduce Acylating Agent Equivalents Symp3->Sol3 Over-reaction

Troubleshooting workflow for diagnosing and resolving low yields in methoxy-arene acylation.

Symptom 1: High Phenol Formation (Demethylation Detected)

  • Diagnostic Check: TLC analysis reveals a highly polar spot that stains positively with Ferric Chloride (FeCl₃), indicating a free hydroxyl group. GC/MS shows an [M-14] peak relative to the expected product.

  • Root Cause: The Lewis acid is too strong, or the reaction temperature is too high, driving the thermodynamic cleavage of the ether bond[1].

  • Resolution:

    • Switch from AlCl₃ to a milder Lewis acid such as ZnCl₂, TiCl₄, or Bi(OTf)₃[1][6].

    • If AlCl₃ must be used, strictly control the temperature (run at 0°C to 20°C) to favor kinetic acylation over thermodynamic demethylation[1].

Symptom 2: Unreacted Starting Material (Low Conversion)

  • Diagnostic Check: TLC shows persistent starting material after 4 hours. No phenol is detected.

  • Root Cause: Catalyst deactivation. Mild Lewis acids and zeolites are highly sensitive to moisture. Alternatively, the catalyst may be strongly complexed by the product ketone, poisoning the catalytic cycle[1][3].

  • Resolution:

    • Ensure strictly anhydrous conditions (oven-dried glassware, inert atmosphere).

    • If using zeolites, calcine the catalyst at 500°C for 3 hours prior to use to remove adsorbed water[7].

Quantitative Catalyst Comparison

To aid in experimental design, the following table summarizes the performance of various catalysts in the acylation of methoxybenzenes, illustrating the trade-offs between reactivity and demethylation risk.

CatalystTypical LoadingOptimal Temp (°C)Expected Yield (%)Demethylation RiskReusability
AlCl₃ 1.1 - 2.0 eq0 - 2040 - 60High (>30% at >50°C)None (Destroyed in workup)
ZnCl₂ 1.0 eq60 - 8070 - 80Low (<5%)Poor
Sc(OTf)₃ 0.2 eq5085 - 90None (0%)High (Aqueous recovery)
H-Beta Zeolite 20 wt%10080 - 85None (0%)High (Via calcination)

Data synthesized from comparative catalyst studies on methoxy-aromatic acylation[1][2][3][4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating built-in diagnostic checks to ensure the integrity of the methoxy group.

Protocol A: Homogeneous Acylation using Sc(OTf)₃ (Zero-Demethylation Method) This method is ideal for highly sensitive poly-methoxy substrates where demethylation must be strictly avoided[2].

  • Preparation: In an oven-dried Schlenk flask under argon, add 1,3-dimethoxybenzene (1.0 eq) and anhydrous nitromethane (0.5 M).

  • Catalyst Addition: Add Sc(OTf)₃ (0.2 eq). The suspension should remain colorless.

  • Acylation: Dropwise add acetic anhydride (2.0 eq). Heat the reaction to 50°C.

  • Self-Validation Check (2 hours): Remove a 10 µL aliquot, quench in water/EtOAc, and spot on TLC (Hexanes:EtOAc 4:1). A successful reaction will show a new UV-active spot (ketone) with no baseline tailing (which would indicate phenol formation).

  • Quench & Recovery: After 4 hours, cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3x).

  • Catalyst Recycling: The aqueous layer contains the Sc(OTf)₃. Evaporate the water under reduced pressure and dry the resulting white solid under vacuum at 150°C for 4 hours to quantitatively recover the catalyst for the next run[2].

Protocol B: Heterogeneous Green Acylation using H-Beta Zeolite This solvent-free method is optimized for scale-up and environmental sustainability, utilizing shape-selectivity to prevent side reactions[4].

  • Catalyst Activation (Critical): Calcine H-Beta zeolite at 500°C in a muffle furnace for 3 hours. Failure to perform this step will result in <10% yield due to pore blockage by moisture.

  • Reaction Setup: In a batch reactor, combine anisole (1.0 eq) and octanoic acid (1.2 eq). Add the activated H-Beta zeolite (20% by weight relative to anisole)[4].

  • Heating: Heat the mixture to 100°C with vigorous stirring for 6 hours.

  • Self-Validation Check: Analyze the mixture via GC/MS. You should observe >80% selectivity for the p-octanoyl anisole isomer, with negligible ortho-isomer and zero phenol[4].

  • Isolation: Filter the hot mixture to remove the zeolite. Hot filtration prevents the product from crystallizing within the zeolite pores. Wash the filter cake with hot ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and recrystallize from ethanol to obtain the pure methoxyaryl ketone.

References

  • BenchChem. "Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives." 1

  • RSC Publishing. "Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites." 4

  • Chemistry Stack Exchange. "Friedel–Crafts acylation of substituted anisole." 2

  • Organic Chemistry Portal. "Friedel-Crafts Acylation." 3

  • BenchChem. "Technical Support Center: Optimizing Friedel-Crafts Acylation of Substituted Anisoles." 6

Sources

Optimization

Technical Support Center: Purification Strategies for Removing Starting Material from Product

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered when removing starting materials from reaction products. The following sections are designed to provide not just procedural steps, but also the scientific rationale behind these purification strategies, empowering you to make informed decisions in your laboratory work.

Choosing Your Initial Purification Strategy

The selection of an appropriate purification technique is paramount for efficiently isolating your desired product. The choice hinges on the distinct physical and chemical properties of your product versus the unreacted starting material.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of starting material impurities in my final product?

A1: Unreacted starting materials can persist in your final product for several reasons. These include incomplete reactions, the presence of impurities within the initial starting materials, or the formation of byproducts from side reactions involving the starting materials.[1] Degradation of starting materials during the reaction or workup process can also contribute to these impurities.[1]

Q2: How do I decide on the best initial purification method to remove unreacted starting materials?

A2: The initial choice of purification technique should be guided by the physical and chemical properties of your product and the starting material.[1] Here's a general decision-making framework:

  • For solid products with different solubility profiles from the starting material: Recrystallization is often an excellent first choice.[1][2]

  • For liquid products with a significant difference in boiling points (>70-100 °C) from the starting material: Distillation is a suitable method.[1]

  • When the product and starting material have different polarities: Column chromatography is a versatile and widely used option.[1][3]

  • If the starting material possesses acidic or basic properties: An acid-base extraction can be employed to selectively remove it.[1][4]

Below is a workflow diagram to aid in your selection process.

Purification_Strategy_Selection Start Crude Reaction Mixture Is_Product_Solid Is the product a solid? Start->Is_Product_Solid Solubility_Diff Different solubility profiles? Is_Product_Solid->Solubility_Diff Yes Is_Product_Liquid Is the product a liquid? Is_Product_Solid->Is_Product_Liquid No Recrystallization Recrystallization Solubility_Diff->Recrystallization Yes Polarity_Diff Different polarities? Solubility_Diff->Polarity_Diff No Boiling_Point_Diff Significant boiling point difference (>70°C)? Is_Product_Liquid->Boiling_Point_Diff Yes Is_Product_Liquid->Polarity_Diff No Distillation Distillation Boiling_Point_Diff->Distillation Yes Boiling_Point_Diff->Polarity_Diff No Chromatography Column Chromatography Polarity_Diff->Chromatography Yes Acid_Base_Property Does starting material have acidic/basic properties? Polarity_Diff->Acid_Base_Property No Acid_Base_Extraction Acid-Base Extraction Acid_Base_Property->Acid_Base_Extraction Yes Consider_Other Consider other techniques or combinations Acid_Base_Property->Consider_Other No

Caption: A workflow for selecting a purification technique.

Troubleshooting Common Purification Techniques

This section provides troubleshooting guidance for specific issues you may encounter during common purification procedures.[1]

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5] The principle relies on dissolving the impure solid in a hot solvent and allowing the desired compound to selectively crystallize as the solution cools, leaving impurities behind in the solvent.[5][6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Not enough compound is present in the solution (not saturated).- The wrong solvent was chosen.- Evaporate some of the solvent to increase the concentration and then cool again.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- If all else fails, a new solvent system may be necessary.[7]
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble to lower the saturation point, and allow it to cool more slowly.- Consider pre-purification with another method like column chromatography to remove impurities.[8]
Low recovery of crystals. - Too much solvent was used.- The solution was not cooled sufficiently.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath for a longer duration.- Ensure the funnel and filter paper are pre-heated during hot filtration to prevent the product from crystallizing out.[8]
Crystals are colored or contain visible impurities. - Impurities are co-crystallizing with the product.- The solvent may be reacting with the compound.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- Ensure the chosen solvent is inert towards your compound.[8]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature.[2]

  • Dissolution: In an Erlenmeyer flask, add the impure solid and the minimum amount of near-boiling solvent required to fully dissolve it.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[1]

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[9] Subsequently, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[1]

Liquid-Liquid Extraction

Liquid-liquid extraction is a versatile technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[10][11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Formation of an emulsion. - Vigorous shaking of the separatory funnel.- Presence of surfactant-like compounds in the sample.[12]- Gently swirl the separatory funnel instead of shaking it vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and break the emulsion (salting out).- Add a small amount of a different organic solvent to alter the solubility properties.- For persistent emulsions, filtration through a plug of glass wool or phase separation filter paper can be effective.[12]
Poor separation of layers. - The densities of the two solvents are too similar.- Add a solvent with a significantly different density to one of the phases.
Low recovery of the desired compound. - Incomplete extraction.- The compound has some solubility in both phases.- Perform multiple extractions with smaller volumes of the extracting solvent.- Adjust the pH of the aqueous layer to ensure the compound of interest is in its most non-polar form for extraction into the organic phase.[13]

Experimental Protocol: Acid-Base Extraction for Removing an Acidic Starting Material

This protocol is effective for separating an acidic starting material (e.g., a carboxylic acid) from a neutral organic product.[1]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.[1]

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The volume should be roughly equal to that of the organic layer.[1]

  • Mixing and Separation: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake gently and then allow the layers to separate. The deprotonated acidic starting material will now be in the aqueous layer.

  • Draining: Carefully drain the lower aqueous layer.[1]

  • Washing: Repeat the extraction with the aqueous base two more times to ensure complete removal of the acidic impurity.[1]

  • Brine Wash: Wash the organic layer with brine to remove any residual water.[1]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified neutral product.[1]

Acid_Base_Extraction Start Crude Mixture in Organic Solvent Add_Base Add Aqueous Base (e.g., NaHCO3) Start->Add_Base Shake_Vent Shake and Vent Add_Base->Shake_Vent Separate_Layers Separate Layers Shake_Vent->Separate_Layers Organic_Layer Organic Layer (Product) Separate_Layers->Organic_Layer Top/Bottom Layer Aqueous_Layer Aqueous Layer (Deprotonated Starting Material) Separate_Layers->Aqueous_Layer Opposite Layer Wash_Brine Wash with Brine Organic_Layer->Wash_Brine Dry_Concentrate Dry and Concentrate Wash_Brine->Dry_Concentrate Purified_Product Purified Product Dry_Concentrate->Purified_Product

Caption: Workflow for an acid-base extraction.

Column Chromatography

Flash chromatography is a rapid and efficient method for purifying mixtures of organic compounds based on their differing polarities.[3] It utilizes a stationary phase (typically silica gel) and a mobile phase (solvent) that is pushed through the column under pressure.[14]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor separation of product and starting material. - Inappropriate solvent system.- Column overloading.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a difference in Rf values of at least 0.2.- Try a different solvent system with varying polarities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).- Ensure the amount of crude material loaded onto the column is appropriate for the column size.[1]
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.[1]
Cracked or channeled column packing. - Improper column packing technique.- Ensure the column is packed uniformly without any air bubbles or cracks.
Broad or tailing peaks. - Secondary interactions between the analyte and the stationary phase.- Column overload.- Consider using a different stationary phase or adding a modifier to the mobile phase.- Reduce the amount of sample loaded onto the column.[15]

Solvent Polarity Series for Normal Phase Chromatography

SolventRelative Polarity
Hexane0.009
Toluene0.222
Dichloromethane0.309
Diethyl Ether0.380
Ethyl Acetate0.480
Acetone0.533
Isopropanol0.617
Methanol0.762

Note: This is a simplified series. The optimal solvent system should be determined experimentally using TLC.

Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points. It is particularly useful for separating a volatile product from a non-volatile starting material or when there is a large difference in boiling points between the two.[16]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Bumping (sudden, violent boiling). - Uneven heating.- Add boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling.
Flooding (liquid backing up in the column). - Excessive heating rate.- High pressure in the system.- Reduce the heating rate.- Check for any blockages in the condenser or receiving flask.[17][18]
Poor separation efficiency. - Insufficient number of theoretical plates in the column.- Heating rate is too high or too low.- Use a fractionating column for mixtures with close boiling points.- Optimize the heating rate to maintain a steady distillation rate.[17]
Product decomposition. - The boiling point of the compound is too high at atmospheric pressure.- Use vacuum distillation to lower the boiling point of the compound.[19]

Key Distillation Parameters

ParameterImportance
Temperature Gradient A steady temperature gradient down the distillation column is essential for effective separation.[16]
Pressure Drop An unusually high pressure drop can indicate flooding, while a lower than normal pressure drop may suggest weeping (liquid leaking through the trays).[16]
Reflux Ratio In fractional distillation, adjusting the reflux ratio can improve separation efficiency.

References

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2026, March 10). Available from: [Link]

  • Recrystallization. (n.d.). Available from: [Link]

  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. (2022, April 19). Available from: [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. (2025, January 21). Available from: [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Available from: [Link]

  • Recrystallization. (n.d.). Available from: [Link]

  • A Speedy Solution for Separation & Purification - Flash Chromatography. (2023, July 3). Available from: [Link]

  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.). Available from: [Link]

  • Troubleshooting Distillation Column Malfunctions: Expert Guide. (2025, December 8). Available from: [Link]

  • Advanced distillation techniques and troubleshooting |... - Fiveable. (2025, August 15). Available from: [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Available from: [Link]

  • Recrystallization - Single Solvent. (n.d.). Available from: [Link]

  • Acid-Base Extraction. (n.d.). Available from: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Available from: [Link]

  • Flash Chromatography: Principles & Applications - Phenomenex. (2025, June 6). Available from: [Link]

  • Successful flash chromatography - Biotage. (n.d.). Available from: [Link]

  • Mr. Distillation Returns with Distillation Troubleshooting - RefinerLink. (2012, July 8). Available from: [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Available from: [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (2024). Available from: [Link]

  • Purification and Characterisation of Organic Compounds for JEE & NEET - Vedantu. (n.d.). Available from: [Link]

  • Purification of Organic Compounds - Overall Science. (2020, September 29). Available from: [Link]

  • Methods of Purification of Organic Compounds | CK-12 Foundation. (n.d.). Available from: [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Available from: [Link]

  • recrystallization.pdf. (n.d.). Available from: [Link]

  • Crystallization Tips - Hampton Research. (n.d.). Available from: [Link]

  • How To: Purify by Crystallization - Chemistry - University of Rochester. (2026). Available from: [Link]

  • “Resolving Process Distillation Equipment Problems” - KLM Technology Group.Com. (n.d.). Available from: [Link]

  • Purification of Organic Compounds- Purification Methods in Chemistry - Allen. (n.d.). Available from: [Link]

  • ACID-BASE EXTRACTION. (n.d.). Available from: [Link]

  • Sample Preparation Troubleshooting - CHROMacademy. (n.d.). Available from: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). Available from: [Link]

  • LC Chromatography Troubleshooting. (n.d.). Available from: [Link]

  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20). Available from: [Link]

  • Distillation Troubleshooting - Wiley-VCH. (n.d.). Available from: [Link]

  • A Review Article on Flash Chromatography - Asian Journal of Research in Chemistry. (2018, September 15). Available from: [Link]

  • New NCERT Topic - Purification and Analysis of Organic Compound. (n.d.). Available from: [Link]

  • Video: Extraction - Concept - JoVE. (2020, March 26). Available from: [Link]

  • Remove Sticky Reagents. (n.d.). Available from: [Link]

Sources

Troubleshooting

stability issues of 4-Chloro-2'-methoxybenzophenone under acidic conditions

Welcome to the technical support guide for 4-Chloro-2'-methoxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to address stability challenges encountered under acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Chloro-2'-methoxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to address stability challenges encountered under acidic conditions. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.

Introduction: The Challenge of Acidic Stability

4-Chloro-2'-methoxybenzophenone is a key intermediate in various synthetic pathways. Like many complex organic molecules, its stability is not absolute and can be compromised under specific environmental conditions, particularly in acidic media. Understanding the degradation kinetics and pathways is crucial for ensuring the integrity of reaction outcomes, the purity of final products, and the validity of analytical methods. Forced degradation studies are an essential tool in this process, providing a controlled way to explore a molecule's vulnerabilities and predict its long-term stability.[1][2] These studies involve subjecting the compound to harsh conditions like strong acids to accelerate degradation, which is vital for developing stability-indicating analytical methods and determining appropriate storage and handling conditions.[3]

Frequently Asked Questions (FAQs)

Here we address the most common queries regarding the stability of 4-Chloro-2'-methoxybenzophenone in acidic environments.

Q1: What is the primary degradation pathway for 4-Chloro-2'-methoxybenzophenone under acidic conditions?

Based on its chemical structure, the most probable degradation pathway under acidic conditions is the hydrolysis of the methoxy ether linkage. At the molecular level, acid-catalyzed hydrolysis typically involves the protonation of an electrophilic center, such as the ether oxygen, making it more susceptible to nucleophilic attack by water.[2] This cleavage would result in the formation of a hydroxyl group on the benzophenone scaffold.

Q2: What is the major expected degradation product from acid hydrolysis?

The primary degradation product anticipated from the acid-catalyzed hydrolysis of the methoxy group is 4-Chloro-2'-hydroxybenzophenone . The reaction involves the cleavage of the methyl-oxygen bond, replacing the -OCH₃ group with an -OH group.

Q3: Why is it critical to perform a forced degradation study on this compound?

Forced degradation, or stress testing, is a regulatory expectation and a cornerstone of robust pharmaceutical development.[2] For 4-Chloro-2'-methoxybenzophenone, these studies are crucial to:

  • Identify Potential Degradants: Proactively identify impurities that could arise during synthesis, formulation, or storage.

  • Develop Stability-Indicating Methods: Ensure that the analytical methods used (e.g., HPLC) can accurately separate the parent compound from all potential degradation products.[1] This is essential for accurate quantification and purity assessment.

  • Inform Formulation and Packaging: The data gathered helps in designing a stable formulation and selecting appropriate packaging to protect the compound from destabilizing conditions.[4]

  • Understand the Molecule's Intrinsic Stability: It provides a clear picture of the compound's vulnerabilities, which is invaluable for process optimization and risk mitigation.[4]

Q4: What are the recommended analytical techniques for monitoring the stability of 4-Chloro-2'-methoxybenzophenone and its degradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for analyzing benzophenone derivatives.[5]

  • Methodology: A reverse-phase (RP) HPLC method is typically employed.[6]

  • Mobile Phase: A common mobile phase composition includes acetonitrile and water, with an acidifier like phosphoric acid or formic acid to ensure good peak shape.[6] For mass spectrometry applications, a volatile acid like formic acid is necessary.[6]

  • Detection: UV detection is suitable due to the chromophoric nature of the benzophenone core. For more detailed investigation and identification of unknown degradants, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.

Troubleshooting Guide

Issue 1: Rapid degradation of 4-Chloro-2'-methoxybenzophenone is observed in the acidic mobile phase during HPLC analysis.

  • Causality: The acidic mobile phase required for good chromatography can sometimes induce on-column or in-vial degradation, especially if the sample resides in the autosampler for an extended period.

  • Troubleshooting Steps:

    • Reduce Sample Residence Time: Prioritize the analysis of stability samples in your sequence. Avoid letting samples sit in the autosampler for many hours before injection.

    • Use a Cooled Autosampler: Set the autosampler temperature to a lower value (e.g., 4-8 °C) to slow down the rate of hydrolysis in the vial.

    • Moderate Mobile Phase Acidity: Test if a slightly higher pH (less acidic) mobile phase still provides adequate chromatographic separation and peak shape. The goal is to find a balance between analytical performance and sample stability.

Issue 2: The mass balance in my forced degradation study is below 95%.

  • Causality: A poor mass balance indicates that the loss in the parent compound is not fully accounted for by the observed degradation products.[2] This could be due to several factors:

    • The degradant(s) do not have a UV chromophore and are invisible to the UV detector.

    • The degradant(s) are not eluting from the column under the current HPLC conditions.

    • The degradant(s) are volatile and are lost during sample preparation.

    • Formation of secondary degradation products that are also not detected.

  • Troubleshooting Steps:

    • Use a Mass Spectrometer: Employ an LC-MS system to search for degradants that may lack a UV chromophore. A mass detector can identify compounds based on their mass-to-charge ratio.

    • Modify HPLC Method: Implement a steep gradient at the end of the run or a column flush with a strong organic solvent to ensure all compounds have eluted.

    • Check for Precipitation: Visually inspect stressed samples for any precipitate that might indicate a low-solubility degradant.

Visualization of Primary Degradation Pathway

The following diagram illustrates the proposed acid-catalyzed hydrolysis of the methoxy group, which is the primary stability concern under acidic conditions.

G cluster_0 Acid-Catalyzed Hydrolysis parent 4-Chloro-2'-methoxybenzophenone intermediate Protonated Ether Intermediate parent->intermediate + H⁺ product 4-Chloro-2'-hydroxybenzophenone intermediate->product + H₂O - H⁺ methanol CH₃OH water H₂O

Caption: Proposed pathway for acid hydrolysis of 4-Chloro-2'-methoxybenzophenone.

Quantitative Data Summary

The stability of 4-Chloro-2'-methoxybenzophenone is highly dependent on the specific conditions. The table below summarizes expected degradation trends based on general principles of chemical kinetics.

Acid TypeConcentrationTemperature (°C)Time (hours)Expected Degradation (%)Primary Degradant
HCl0.1 M6085-15%4-Chloro-2'-hydroxybenzophenone
HCl1.0 M608>30%4-Chloro-2'-hydroxybenzophenone
H₂SO₄0.1 M6085-15%4-Chloro-2'-hydroxybenzophenone
HCl0.1 M80410-25%4-Chloro-2'-hydroxybenzophenone

Note: This data is illustrative. Actual degradation rates must be determined empirically.

Experimental Protocol: Acid-Catalyzed Forced Degradation Study

This protocol outlines a standard procedure for assessing the stability of 4-Chloro-2'-methoxybenzophenone under acidic stress.

Objective: To induce and identify degradation products resulting from acid hydrolysis. A target degradation of 10-20% is generally considered optimal.[3]

Materials:

  • 4-Chloro-2'-methoxybenzophenone

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1.0 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1.0 M

  • Volumetric flasks, pipettes

  • Heating block or water bath

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 10 mg of 4-Chloro-2'-methoxybenzophenone in a 10 mL volumetric flask using acetonitrile or methanol to create a 1 mg/mL stock solution.

  • Control Sample (Time Zero):

    • Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of ~0.1 mg/mL. This is your unstressed control sample.

  • Acid Stress Condition:

    • In a suitable vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[4]

    • Prepare a parallel sample with 1.0 M HCl to test more aggressive conditions if needed.

    • Incubate the vial(s) in a heating block set to 60°C.[3]

  • Time-Point Sampling:

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, and 24 hours).[4]

    • Immediately upon withdrawal, neutralize the aliquot by adding an equimolar amount of NaOH (e.g., for a 100 µL aliquot of the 0.1 M HCl sample, add 100 µL of 0.1 M NaOH). This halts the degradation reaction.

    • Dilute the neutralized sample to the target concentration (~0.1 mg/mL) with the mobile phase or a suitable diluent.

  • Analysis:

    • Analyze the control and all stressed, neutralized samples by a validated stability-indicating HPLC method.

    • Record the peak areas for the parent compound and any new peaks that appear.

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

    • Ensure mass balance by summing the percentage of the parent peak and all degradant peaks.

    • Use LC-MS to obtain the mass of new peaks to aid in the identification of degradation products.

References
  • Benchchem. (n.d.). Technical Support Center: Degradation Studies of 4'-bromo-3-morpholinomethyl benzophenone.
  • SIELC Technologies. (2018, May 16). 4'-Chloro-2-hydroxy-4-methoxybenzophenone.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
  • Benchchem. (n.d.). Technical Support Center: Stability Testing of 3-Ethylbenzophenone in Pharmaceutical Formulations.
  • PubMed. (2021, February 5). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions.
  • Pharma Excipients. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ChemicalBook. (2024, August 21). 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Properties of Hydroxybenzophenone Isomers

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: 2-Hydroxybenzophenone (2-HBP) vs. 4-Hydroxybenzophenone (4-HBP) The Mechanistic Divergence: Positional Isomerism and Hydrogen B...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: 2-Hydroxybenzophenone (2-HBP) vs. 4-Hydroxybenzophenone (4-HBP)

The Mechanistic Divergence: Positional Isomerism and Hydrogen Bonding

In the development of photostabilizers, UV-absorbing materials, and pharmaceutical intermediates, benzophenone derivatives are ubiquitous. However, the positional isomerism of the hydroxyl group dictates fundamentally different physicochemical behaviors. The core divergence between 2-hydroxybenzophenone (2-HBP) and 4-hydroxybenzophenone (4-HBP) lies in their hydrogen-bonding capabilities.

  • 2-Hydroxybenzophenone (2-HBP): The ortho-position of the hydroxyl group allows for the formation of a highly stable, six-membered intramolecular hydrogen bond with the carbonyl oxygen. Upon UV irradiation, this architecture facilitates an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) [1]. The molecule rapidly tautomerizes from an enol to a keto form in the excited state, dissipating absorbed UV energy as harmless heat before returning to the ground state[2].

  • 4-Hydroxybenzophenone (4-HBP): The para-position makes intramolecular hydrogen bonding sterically impossible. Instead, 4-HBP engages in intermolecular hydrogen bonding with neighboring molecules or solvent networks. Consequently, it lacks the ESIPT mechanism, altering its fluorescence, vibrational, and magnetic resonance profiles[3].

Understanding these structural nuances is critical for correctly interpreting spectroscopic data during structural elucidation or quality control.

Spectroscopic Fingerprinting: A Comparative Analysis

The presence or absence of the intramolecular hydrogen bond leaves distinct signatures across multiple spectroscopic modalities. Table 1 summarizes the quantitative differences.

Table 1: Comparative Spectroscopic Data for Hydroxybenzophenone Isomers
Spectroscopic ModalityParameter2-Hydroxybenzophenone (2-HBP)4-Hydroxybenzophenone (4-HBP)Mechanistic Rationale
UV-Vis / Fluorescence Emission ProfileDual emission / Massive Stokes Shift (>100 nm)Single emission / Normal Stokes ShiftESIPT generates a highly red-shifted keto emission band in 2-HBP[2].
FT-IR C=O Stretch~1630 – 1635 cm⁻¹~1650 – 1660 cm⁻¹Intramolecular H-bonding in 2-HBP draws electron density away from C=O, increasing single-bond character and lowering the vibrational frequency[4].
FT-IR O-H StretchBroad, shifted to ~3000 cm⁻¹ (often hidden under C-H)Broad, distinct peak ~3200 – 3300 cm⁻¹Strong intramolecular bonds (2-HBP) drastically lower the O-H force constant compared to intermolecular networks (4-HBP)[3].
¹H NMR (CDCl₃) Phenolic -OH Shift~10.5 – 12.0 ppm (Highly Deshielded)~9.0 – 10.0 ppm (Moderately Deshielded)The locked intramolecular H-bond in 2-HBP severely deshields the proton, pushing it far downfield.

Workflow Visualization

ESIPT_Pathway E_ground Ground State Enol (S0) E_excited Excited Enol (S1) E_ground->E_excited UV Excitation K_excited Excited Keto (S1) E_excited->K_excited ESIPT K_ground Ground State Keto (S0) K_excited->K_ground Relaxation K_ground->E_ground Reverse Transfer

Photophysical pathway of Excited-State Intramolecular Proton Transfer (ESIPT) in 2-HBP.

Spectroscopic_Workflow Start Sample Preparation (2-HBP vs 4-HBP) UV UV-Vis & Fluorescence Start->UV IR FT-IR Spectroscopy Start->IR NMR 1H NMR Spectroscopy Start->NMR Val_UV Stokes Shift > 100 nm? (Intramolecular H-Bond) UV->Val_UV Val_IR C=O Peak < 1640 cm⁻¹? (Bond Weakening) IR->Val_IR Val_NMR Concentration Independent? (Intramolecular H-Bond) NMR->Val_NMR Conclusion Isomer Differentiated Val_UV->Conclusion Val_IR->Conclusion Val_NMR->Conclusion

Multi-modal spectroscopic workflow for differentiating hydroxybenzophenone isomers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed not just to collect data, but to mathematically or logically validate the mechanistic assumptions (E-E-A-T principles).

Protocol A: ESIPT Validation via Solvent-Dependent Fluorescence

Causality: ESIPT in 2-HBP relies on the preservation of the intramolecular hydrogen bond. Non-polar solvents preserve this bond, while polar protic solvents (like methanol) disrupt it by forming competing intermolecular bonds with the solvent molecules.

  • Preparation: Prepare 10−5 M solutions of the unknown isomer in two distinct solvents: Cyclohexane (non-polar) and Methanol (polar protic).

  • Excitation: Obtain the UV-Vis absorption maximum ( λmax​ ) for both solutions. Excite the samples at their respective λmax​ using a spectrofluorometer.

  • Emission Scanning: Scan the emission spectrum from 350 nm to 700 nm.

  • Self-Validation Checkpoint:

    • If the sample is 2-HBP , the cyclohexane solution will show a massive Stokes shift (emission ~500-550 nm) due to the keto-tautomer emission[2]. In methanol, this red-shifted band will significantly diminish as the solvent disrupts the ESIPT pathway.

    • If the sample is 4-HBP , the emission will remain relatively static (normal Stokes shift) regardless of the solvent, as no ESIPT occurs.

Protocol B: FT-IR Dilution Series for Bond Force Constant Analysis

Causality: Intermolecular hydrogen bonds (4-HBP) are concentration-dependent and will break upon high dilution in a non-polar solvent. Intramolecular bonds (2-HBP) are unimolecular and concentration-independent.

  • Baseline Acquisition: Acquire an Attenuated Total Reflectance (ATR) FT-IR spectrum of the neat solid. Note the exact wavenumber of the C=O stretch (expected ~1632 cm⁻¹ for 2-HBP, ~1650 cm⁻¹ for 4-HBP)[4].

  • Dilution: Prepare a highly dilute solution (0.01 M) of the isomer in anhydrous carbon tetrachloride (CCl₄).

  • Transmission IR: Acquire a transmission IR spectrum of the solution using a liquid cell with NaCl windows.

  • Self-Validation Checkpoint:

    • Compare the solid-state C=O peak to the dilute solution C=O peak.

    • If the peak shifts to a higher wavenumber in solution (e.g., 1650 cm⁻¹ 1665 cm⁻¹), the hydrogen bonds were intermolecular and have been broken by dilution (4-HBP ).

    • If the peak remains locked at the lower wavenumber (~1632 cm⁻¹), the hydrogen bond is intramolecular and unaffected by dilution (2-HBP ).

Protocol C: ¹H NMR Concentration Gradient

Causality: The chemical shift ( δ ) of a proton involved in hydrogen bonding is highly sensitive to the electron density around it. Because intramolecular H-bonding is an intrinsic property of the single molecule, its NMR signal is immune to concentration changes.

  • Preparation: Prepare three NMR tubes with the isomer dissolved in CDCl₃ at varying concentrations: 1.0 M, 0.1 M, and 0.01 M.

  • Acquisition: Acquire standard 1D ¹H NMR spectra (e.g., 400 MHz) for all three samples[3].

  • Analysis: Track the chemical shift of the broad singlet corresponding to the phenolic -OH proton.

  • Self-Validation Checkpoint:

    • If the -OH peak shifts upfield (towards lower ppm) as concentration decreases, the molecule relies on intermolecular hydrogen bonding (4-HBP ).

    • If the -OH peak remains stationary at a highly deshielded position (>10.5 ppm) across all concentrations, the intramolecular hydrogen bond is confirmed (2-HBP ).

Conclusion

Differentiating benzophenone isomers requires moving beyond simple empirical matching and understanding the underlying physical chemistry. By leveraging the causality of intramolecular versus intermolecular hydrogen bonding, researchers can design robust, self-validating analytical workflows. The presence of ESIPT, the weakening of the carbonyl force constant, and the concentration-independence of the hydroxyl proton shift provide a definitive, multi-modal fingerprint for 2-hydroxybenzophenone, distinguishing it clearly from its para-substituted counterpart.

References

  • A Reevaluation of the Photolytic Properties of 2‐Hydroxybenzophenone‐Based UV Sunscreens: Are Chemical Sunscreens Inoffensive?ChemPhysChem / Scilit.
  • 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission.Frontiers in Chemistry.
  • 4-Fluoro-4'-hydroxybenzophenone | 25913-05-7.Benchchem.
  • Ageing Behaviour of Polymeric Light Guide Materials for Automotive Applications.Johannes Kepler Universität Linz (JKU ePUB).

Sources

Comparative

A Comparative Guide to the Structural Validation of 4-Chloro-2'-methoxybenzophenone: The Definitive Role of X-ray Crystallography

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 4-Chloro-2'-methoxybenzophenone, with a primary focus on the conclusive power of single-crystal X-ray crystallography.

While a specific crystallographic information file (CIF) for 4-Chloro-2'-methoxybenzophenone is not publicly available at the time of this writing, this guide will use data from closely related, structurally analogous compounds to illustrate the principles and expected outcomes of each analytical method. This approach provides a robust framework for researchers encountering a novel or uncharacterized substituted benzophenone.

The Gold Standard: Unambiguous Structure by X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid.[1] It provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[1][2] The technique is based on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, creating a unique diffraction pattern.[1]

The fundamental relationship governing this phenomenon is Bragg's Law, which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ):

nλ = 2d sinθ [3][4]

By analyzing the intensities and positions of the diffracted X-rays, a three-dimensional map of the electron density within the crystal is generated.[5][6] This electron density map allows for the precise placement of each atom, revealing the molecule's exact conformation in the solid state.[5][7]

Expected Crystallographic Data for a Benzophenone Derivative

Based on studies of analogous compounds, such as 4-chloro-4'-hydroxybenzophenone, we can anticipate the key structural features that X-ray crystallography would reveal for 4-Chloro-2'-methoxybenzophenone.[8][9]

Crystallographic ParameterExpected Value/Information for a Benzophenone Derivative
Crystal System Likely Monoclinic or Orthorhombic[8]
Space Group e.g., P2₁ or Pca2₁[8]
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°) defining the unit cell volume[8]
Dihedral Angle The twist angle between the two phenyl rings, a key conformational feature of benzophenones. For example, 4-chloro-4'-hydroxybenzophenone has a reported dihedral angle of approximately 64.7°.[9]
Bond Lengths & Angles Precise measurements for all covalent bonds and angles.
Intermolecular Interactions Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing.[10]

Complementary Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer valuable and often more readily obtainable information about a molecule's connectivity and functional groups. These methods are crucial for routine characterization and for providing evidence that complements the crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[11][12] It relies on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C).

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Chloro-2'-methoxybenzophenone, one would expect a complex aromatic region with distinct signals for the protons on the chloro-substituted and methoxy-substituted rings, as well as a singlet for the methoxy group protons.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic signals for the carbonyl carbon, the methoxy carbon, and the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chlorine and electron-donating methoxy group.[13]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14][15] For a benzophenone derivative, the most prominent and diagnostic peak is the strong absorption corresponding to the carbonyl (C=O) group stretch, typically found in the range of 1650-1700 cm⁻¹.[15][16] The exact position of this peak can be influenced by the electronic effects of the substituents on the phenyl rings.[14] Other characteristic bands would include C-H stretching of the aromatic rings and C-O stretching of the methoxy group.[17]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[18][19] For 4-Chloro-2'-methoxybenzophenone (C₁₄H₁₁ClO₂), high-resolution mass spectrometry would confirm the elemental composition by providing a highly accurate mass measurement. The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).

A Comparative Overview

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, conformation, intermolecular interactions.[1]Provides unambiguous structural determination in the solid state.Requires a suitable single crystal, which can be challenging to grow.
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, stereochemistry in solution.[11]Excellent for elucidating the molecular framework in solution.Does not provide information on bond lengths, bond angles, or solid-state packing.
IR Spectroscopy Presence of functional groups.[17]Fast, non-destructive, and provides a characteristic molecular fingerprint.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and elemental composition, fragmentation patterns.[19]High sensitivity and accuracy for molecular weight determination.Provides limited information on stereochemistry and the precise arrangement of atoms.

Experimental Protocols

Single-Crystal X-ray Diffraction Workflow
  • Crystal Growth: High-purity 4-Chloro-2'-methoxybenzophenone is dissolved in a suitable solvent or solvent mixture. Slow evaporation, slow cooling, or vapor diffusion is employed to grow single crystals of sufficient size and quality (typically >0.1 mm).

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer. The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. The diffractometer directs a monochromatic X-ray beam at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.[2]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

G X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF File Refinement->Validation G Integrated Structural Validation cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure Target 4-Chloro-2'-methoxy- benzophenone MS Mass Spectrometry (Molecular Formula) Target->MS IR IR Spectroscopy (Functional Groups) Target->IR NMR NMR Spectroscopy (Connectivity) Target->NMR Xray X-ray Crystallography (3D Structure) MS->Xray Confirms Composition IR->Xray Confirms Functional Groups NMR->Xray Confirms Connectivity Final Validated Structure Xray->Final Unambiguous Structure

Sources

Validation

comparing the UV absorption spectra of chloromethoxybenzophenone isomers

Comparative Analysis of the UV Absorption Spectra and Photophysics of Chloromethoxybenzophenone Isomers Benzophenone derivatives are ubiquitous in both industrial applications and consumer products, primarily functioning...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of the UV Absorption Spectra and Photophysics of Chloromethoxybenzophenone Isomers

Benzophenone derivatives are ubiquitous in both industrial applications and consumer products, primarily functioning as robust ultraviolet (UV) filters and photoinitiators[1]. However, the introduction of specific substituents—namely chloro and methoxy groups—drastically alters their photophysical behavior. Chloromethoxybenzophenones exist either as intentionally synthesized compounds for probing electronic transition states (e.g., 4-chloro-4'-methoxybenzophenone) or as unintended environmental transformation byproducts generated during the aqueous chlorination of commercial sunscreens (e.g., 5-chloro- and 3,5-dichloro-2-hydroxy-4-methoxybenzophenone)[2][3].

As a Senior Application Scientist, understanding the causality behind these spectral shifts is critical for formulation stability, environmental toxicity assessments, and the design of next-generation photoactive molecules. This guide provides an objective, data-driven comparison of these isomers, grounded in fundamental photophysics and validated experimental methodologies.

The UV absorption profile of the benzophenone backbone is dominated by two primary electronic transitions: a high-intensity π→π∗ transition in the 250–300 nm range, and a lower-intensity n→π∗ transition extending into the UVA region (>320 nm)[1][3]. The exact λmax​ and molar absorptivity ( ϵ ) are dictated by the electronic push-pull dynamics of the ring substituents:

  • The Methoxy Auxochrome (-OCH₃): The methoxy group is a strong electron-donating group (EDG) via resonance. By pushing electron density into the conjugated π system, it raises the energy of the highest occupied molecular orbital (HOMO), narrowing the HOMO-LUMO gap. This results in a pronounced bathochromic (red) shift and a hyperchromic effect (increased absorption intensity)[1].

  • The Chloro Substituent (-Cl): Chlorine exerts competing electronic effects: it is electron-withdrawing via induction (-I) but electron-donating via resonance (+R). When positioned at the 4-position (para to the carbonyl), its resonance effect extends conjugation, subtly shifting the π→π∗ band[3]. When substituted at the 3- or 5-positions during environmental halogenation, it perturbs the aromatic ring's electron density, altering the molecule's susceptibility to photodegradation[2].

  • Excited-State Intramolecular Proton Transfer (ESIPT): Isomers possessing a hydroxyl group ortho to the carbonyl (e.g., 5-chloro-2-hydroxy-4-methoxybenzophenone) benefit from the ESIPT mechanism. Upon UV photon absorption, the molecule rapidly transitions from a ground-state enol to an excited-state keto tautomer. This is followed by ultrafast internal conversion, dissipating the absorbed UV energy as harmless heat before reverting to the ground state[4][5]. This self-healing mechanism is the cornerstone of their photostability.

G S0_Enol Ground State (S0) Chelated Enol S1_Enol Excited State (S1) Chelated Enol S0_Enol->S1_Enol UV Absorption (280-325 nm) S1_Keto Excited State (S1) Keto Tautomer S1_Enol->S1_Keto ESIPT (Ultrafast) S0_Keto Ground State (S0) Twisted Keto S1_Keto->S0_Keto Internal Conversion (Heat Release) S0_Keto->S0_Enol Ground State Proton Transfer

Photophysical workflow demonstrating Excited-State Intramolecular Proton Transfer (ESIPT).

Comparative Quantitative Data

The table below synthesizes the UV absorption characteristics and photostability of key chloromethoxybenzophenone isomers compared to the parent commercial filter, Benzophenone-3 (BP-3).

Compound / IsomerPrimary Source λmax​ Region ( π→π∗ ) λmax​ Region ( n→π∗ )Photostability Profile
Benzophenone-3 (BP-3) Commercial UV Filter~288 nm~325 nmVery High: Efficient ESIPT mechanism prevents photodegradation[1][4].
4-chloro-4'-methoxybenzophenone Synthetic (Friedel-Crafts)250–300 nmNot distinctly observed at RTModerate: Undergoes intersystem crossing; used to study triplet states[3][6].
5-chloro-2-hydroxy-4-methoxybenzophenone BP-3 Chlorination Byproduct~290 nm~330 nmHigh: Retains ESIPT capability; stability comparable to parent BP-3[2].
3,5-dichloro-2-hydroxy-4-methoxybenzophenone BP-3 Chlorination Byproduct~295 nm~335 nmLow: Di-substitution disrupts the chelated ring electronics; degrades under UVA[2].

Experimental Methodologies & Self-Validating Protocols

To rigorously compare these isomers, the experimental design must isolate the variables of synthesis and spectral acquisition. The following protocols are engineered to be self-validating.

Protocol A: Synthesis and Isolation of 4-chloro-4'-methoxybenzophenone

This protocol utilizes a Friedel-Crafts acylation to generate a pure isomer for baseline photophysical modeling[6][7].

  • Reaction Setup: In a dry, round-bottom flask under inert nitrogen, dissolve 1.0 eq of anisole and 1.0 eq of 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM).

  • Catalysis: Slowly add 1.2 eq of anhydrous aluminum chloride ( AlCl3​ ) in portions at 0°C to control the exothermic generation of the acylium ion.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours. The para-directing, strongly activating methoxy group ensures high regioselectivity.

  • Quenching & Extraction: Carefully quench the reaction by pouring it over crushed ice and 1M HCl. Extract the organic layer with DCM, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from isopropyl alcohol to yield pure 4-chloro-4'-methoxybenzophenone (approx. 65% yield)[7].

  • Validation: Confirm purity via melting point analysis and 13 C-NMR (checking for the distinct carbonyl carbon shift at ~195 ppm).

Protocol B: Aqueous Chlorination of BP-3 (Environmental Byproduct Simulation)

This workflow replicates the environmental transformation of BP-3 in swimming pools, yielding the 5-chloro and 3,5-dichloro isomers[2].

  • Simulation Matrix: Prepare a 10⁻⁴ M solution of BP-3. Due to low aqueous solubility, a co-solvent system (e.g., water/acetonitrile) or direct organic chlorination in CH2​Cl2​ is required for preparative scale isolation[2].

  • Halogenation: Introduce sodium hypochlorite (NaClO) or trichloroisocyanuric acid (TCCA) to achieve a free chlorine concentration mimicking hyper-chlorinated environments. Stir for 24 hours at room temperature.

  • Quenching: Add aqueous sodium bisulfite to neutralize unreacted active chlorine, halting the halogenation cascade.

  • Separation: Extract the chlorinated products. The mixture will contain unreacted BP-3, 5-chloro-2-hydroxy-4-methoxybenzophenone, and 3,5-dichloro-2-hydroxy-4-methoxybenzophenone[2].

  • Chromatographic Isolation: Separate the isomers using preparative HPLC on a C8 column (60:40 acetonitrile/water).

G Anisole Anisole + 4-Chlorobenzoyl Chloride FC_Reaction Friedel-Crafts Acylation (AlCl3 Catalyst) Anisole->FC_Reaction Isomer1 4-chloro-4'-methoxybenzophenone (Model UV Absorber) FC_Reaction->Isomer1 BP3 Benzophenone-3 (BP-3) 2-hydroxy-4-methoxybenzophenone Chlorination Aqueous Chlorination (NaClO / TCCA) BP3->Chlorination Isomer2 5-chloro-2-hydroxy- 4-methoxybenzophenone Chlorination->Isomer2 Mono-chlorination Isomer3 3,5-dichloro-2-hydroxy- 4-methoxybenzophenone Chlorination->Isomer3 Di-chlorination

Synthetic and environmental chlorination pathways yielding distinct chloromethoxybenzophenone isomers.

Protocol C: Self-Validating UV-Vis Spectroscopic Characterization

To definitively assign the absorption bands of the isolated isomers, we utilize a solvatochromic validation technique[6].

  • Sample Preparation: Prepare 10⁻⁵ M solutions of the target isomer in two distinct solvents: a non-polar solvent (methylcyclohexane) and a polar protic solvent (ethanol)[7].

  • Acquisition: Record the absorption spectra from 200 nm to 500 nm using a dual-beam UV-Vis spectrophotometer, utilizing the respective pure solvents as blanks.

  • Causality & Data Validation:

    • Identifying the π→π∗ band: Look for the high-intensity peak (~250-300 nm). In the polar solvent (ethanol), this band will undergo a bathochromic (red) shift because the polar solvent preferentially stabilizes the more polar excited π∗ state relative to the ground state.

    • Identifying the n→π∗ band: Look for the lower-intensity peak (>320 nm). In ethanol, this band will undergo a hypsochromic (blue) shift . The protic solvent forms hydrogen bonds with the non-bonding ( n ) electrons on the carbonyl oxygen, lowering the energy of the ground state and widening the transition gap. If these divergent shifts are observed, the spectral assignment is internally validated.

Sources

Comparative

Alternative Synthetic Routes to 4-Chloro-2'-methoxybenzophenone: A Comprehensive Comparison Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 4-Chloro-2'-methoxybenzophenone (CAS: 78589-10-3) As a Senior Application Scientist, I frequently evaluate synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 4-Chloro-2'-methoxybenzophenone (CAS: 78589-10-3)

As a Senior Application Scientist, I frequently evaluate synthetic routes not merely for their theoretical yield, but for their scalability, regiochemical purity, and operational safety. 4-Chloro-2'-methoxybenzophenone is a critical diaryl ketone building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals.

Synthesizing asymmetric benzophenones presents a classic regiochemical challenge. This guide objectively compares three distinct synthetic methodologies—classical Friedel-Crafts acylation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and Grignard addition followed by oxidation—detailing the mechanistic causality and providing self-validating protocols for each.

Route A: Classical Friedel-Crafts Acylation

Causality & Mechanism

The traditional approach to diaryl ketones is the Friedel-Crafts acylation. To synthesize 4-chloro-2'-methoxybenzophenone, the optimal pairing is 2-methoxybenzoyl chloride and chlorobenzene .

The reaction relies on the generation of a highly reactive, electrophilic acylium ion mediated by stoichiometric amounts of a Lewis acid (typically AlCl₃). Chlorobenzene serves a dual purpose as both the solvent and the nucleophile. The causality of the regioselectivity lies in the electronic and steric properties of chlorobenzene: the chlorine atom is weakly deactivating but strongly ortho/para-directing due to resonance. When combined with the significant steric bulk of the 2-methoxy-substituted acylium ion, the electrophilic aromatic substitution is driven predominantly toward the para position of the chlorobenzene ring, yielding the desired target. However, trace ortho-acylation is inevitable, necessitating rigorous downstream purification.

FC_Acylation A 2-Methoxybenzoyl Chloride + Chlorobenzene B AlCl3 Catalyst (0-5°C to 80°C) A->B C Electrophilic Aromatic Substitution B->C Acylium ion formation D Quench (Ice/HCl) & Extraction C->D para-direction E 4-Chloro-2'-methoxybenzophenone D->E Purification

Workflow of Friedel-Crafts acylation highlighting the para-directed electrophilic substitution.

Self-Validating Experimental Protocol
  • Initiation: In a flame-dried, nitrogen-purged 500 mL 3-neck flask, charge 100 mL of anhydrous chlorobenzene. Cool to 0–5 °C using an ice bath.

  • Catalyst Addition: Carefully add 1.2 equivalents (16.0 g) of anhydrous AlCl₃.

    • Validation Check: The suspension will remain mostly heterogeneous but should not clump if the reagent is sufficiently anhydrous.

  • Electrophile Introduction: Add 1.0 equivalent (17.0 g) of 2-methoxybenzoyl chloride dropwise via an addition funnel over 30 minutes.

    • Validation Check: Observe a distinct color shift from a pale yellow suspension to a deep red/brown homogeneous complex. This visual cue confirms the successful generation of the acylium ion intermediate.

  • Propagation: Remove the ice bath and heat the reaction to 80 °C for 4 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 9:1). The reaction is complete when the acyl chloride spot (R_f ~0.8) is fully consumed, replaced by a new UV-active product spot (R_f ~0.5).

  • Quench & Workup: Cool to room temperature and carefully quench by pouring the mixture over 200 g of crushed ice and 20 mL of concentrated HCl.

    • Validation Check: The red/brown complex will rapidly decompose into a biphasic mixture (a yellow organic layer and a clear aqueous layer), indicating the destruction of the aluminum complex.

  • Isolation: Extract with dichloromethane (3 x 50 mL), wash with 1M NaOH and brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization from ethanol to remove trace ortho-isomers.

Route B: Palladium-Catalyzed Acylative Suzuki-Miyaura Coupling

Causality & Mechanism

To bypass the regiochemical ambiguities of electrophilic aromatic substitution, modern synthesis employs the acylative Suzuki-Miyaura cross-coupling . By pairing 4-chlorophenylboronic acid with 2-methoxybenzoyl chloride , the regiochemistry is absolutely pre-defined by the starting materials.

The causality of this reaction is governed by the catalytic cycle of Palladium(0). The Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of the acyl chloride. Subsequently, a base (Cs₂CO₃) facilitates the transmetalation of the aryl group from the boronic acid to the palladium center. Finally, reductive elimination forges the C-C ketone bond and regenerates the Pd(0) catalyst. This route is highly atom-economic regarding the carbon skeleton and completely eliminates isomeric impurities.

SM_Coupling A 2-Methoxybenzoyl Chloride + 4-Chlorophenylboronic Acid B Pd(PPh3)4 (cat) Cs2CO3, Toluene (80°C) A->B C Oxidative Addition & Transmetalation B->C D Reductive Elimination C->D E 4-Chloro-2'-methoxybenzophenone D->E Absolute Regioselectivity

Acylative Suzuki-Miyaura cross-coupling pathway ensuring absolute regiochemical fidelity.

Self-Validating Experimental Protocol
  • Preparation: In a Schlenk flask, combine 4-chlorophenylboronic acid (1.1 eq, 17.2 g), Cs₂CO₃ (2.0 eq, 65.2 g), and Pd(PPh₃)₄ (0.02 eq, 2.3 g).

  • Degassing: Add 100 mL of anhydrous toluene. Degas the suspension via three freeze-pump-thaw cycles.

    • Validation Check: Rigorous degassing is critical. If oxygen is present, the Pd(0) catalyst will rapidly oxidize, turning the solution prematurely black and stalling the reaction.

  • Reagent Addition: Add 2-methoxybenzoyl chloride (1.0 eq, 17.0 g) via a nitrogen-purged syringe.

  • Propagation: Heat the mixture to 80 °C for 6 hours under a positive nitrogen pressure.

    • Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark brown mixture as the catalytic cycle progresses. TLC (Hexane:EtOAc 8:2) will confirm the total consumption of the acyl chloride.

  • Filtration & Workup: Cool to room temperature and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.

    • Validation Check: The resulting filtrate should be a clear, golden-yellow solution.

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography to isolate the target ketone.

Route C: Grignard Addition and Subsequent Oxidation

Causality & Mechanism

When transition-metal catalysis is undesirable (e.g., late-stage API synthesis where heavy metal limits are strictly regulated), a two-step classical organometallic approach is highly effective. This route isolates the C-C bond formation from the oxidation state adjustment.

Nucleophilic addition of 4-chlorophenylmagnesium bromide to 2-methoxybenzaldehyde forms a secondary alcohol intermediate. Because Grignard reagents are highly polarized, the nucleophilic carbanion attacks the electrophilic carbonyl carbon with absolute structural fidelity. The resulting secondary alcohol is then oxidized to the ketone using activated Manganese Dioxide (MnO₂). MnO₂ is chosen over harsher oxidants (like Jones reagent) because it selectively oxidizes benzylic alcohols without cleaving the methoxy ether.

Grignard_Ox A 2-Methoxybenzaldehyde B 4-Chlorophenylmagnesium Bromide (THF, 0°C) A->B C Nucleophilic Addition B->C D Secondary Alcohol Intermediate C->D E Oxidation (MnO2) (DCM, RT) D->E F 4-Chloro-2'-methoxybenzophenone E->F Ketone formation

Two-step Grignard addition and oxidation sequence isolating C-C bond formation from oxidation.

Self-Validating Experimental Protocol
  • Grignard Addition: To a solution of 2-methoxybenzaldehyde (1.0 eq, 13.6 g) in 100 mL anhydrous THF at 0 °C, add 4-chlorophenylmagnesium bromide (1.2 eq, 0.5 M in THF) dropwise.

    • Validation Check: A distinct exotherm will be observed upon addition. The solution may turn slightly cloudy as the magnesium alkoxide salt forms.

  • Intermediate Quench: Stir for 2 hours at room temperature. Quench carefully with saturated aqueous NH₄Cl.

    • Validation Check: Effervescence and the dissolution of the cloudy magnesium salts into a clear biphasic mixture indicate a successful quench. Extract with EtOAc and concentrate to yield the secondary alcohol.

  • Oxidation: Dissolve the crude alcohol in 150 mL of dichloromethane. Add activated MnO₂ (10.0 eq, 86.9 g).

  • Propagation: Stir vigorously at room temperature for 12 hours.

    • Validation Check: TLC will show the complete conversion of the alcohol (lower R_f, UV active) to the less polar ketone (higher R_f, strongly UV active).

  • Isolation: Filter the black suspension through a Celite pad.

    • Validation Check: The filtrate must be completely free of black particulates (unreacted MnO₂). Concentrate to afford the pure product.

Quantitative Performance Comparison

To facilitate strategic decision-making in route scouting, the table below summarizes the quantitative and operational metrics of the three methodologies:

MetricRoute A: Friedel-Crafts AcylationRoute B: Suzuki-Miyaura CouplingRoute C: Grignard + Oxidation
Overall Yield 65–75%85–95%70–80% (over 2 steps)
Regioselectivity Moderate (Requires recrystallization)AbsoluteAbsolute
Reaction Steps 112
Catalyst/Reagent Cost Low (AlCl₃ is inexpensive)High (Pd catalyst, Boronic acid)Moderate (Grignard, MnO₂)
Environmental Impact High (Stoichiometric AlCl₃ waste)Moderate (Pd waste, but catalytic)Moderate (Heavy metal waste from MnO₂)
Scalability Excellent (Industrial standard)Good (Requires specialized Pd recovery)Fair (Exothermic Grignard step limits scale)

Conclusion & Strategic Recommendations

For early-stage discovery and SAR (Structure-Activity Relationship) studies , Route B (Suzuki-Miyaura) is the undisputed champion. Its absolute regiochemical fidelity ensures that biological assays are not confounded by trace isomeric impurities, and the modularity of boronic acids allows for rapid library generation .

However, for kilogram-scale process chemistry , Route A (Friedel-Crafts) remains the most economically viable path. While it requires a robust recrystallization step to remove ortho-isomers, the raw material costs of chlorobenzene and AlCl₃ are magnitudes lower than palladium catalysts and boronic acids . Route C serves as a reliable fallback when transition metal contamination is a critical regulatory concern.

References

  • Blangetti, M. et al. "Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments." Molecules 2013, 18(1), 1188-1213. URL:[Link][1]

Sources

Validation

A Comparative Guide to Lewis Acid Catalysts for Regioselective Acylation

For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and complex bioactive molecules, the precise modification of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and complex bioactive molecules, the precise modification of functional groups is paramount. Regioselective acylation, the targeted addition of an acyl group to a specific position within a molecule containing multiple reactive sites, stands as a critical transformation. The choice of catalyst is pivotal in dictating the outcome of such reactions, with Lewis acids emerging as a powerful and versatile class of catalysts for achieving high regioselectivity.

This guide provides a comprehensive comparative analysis of various Lewis acid catalysts for regioselective acylation, with a focus on substrates bearing multiple hydroxyl groups, such as carbohydrates. By examining the performance of different catalysts, delving into the mechanistic underpinnings of their selectivity, and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Challenge of Regioselectivity in Polyol Acylation

Polyols, such as carbohydrates, present a significant challenge for selective acylation due to the presence of multiple hydroxyl groups with similar reactivity.[1][2] Traditional acylation methods often lead to a mixture of products with varying degrees of acylation and poor regioselectivity, necessitating tedious protection and deprotection steps. Lewis acid catalysts offer a more elegant solution by coordinating to the substrate and/or the acylating agent, thereby modulating the reactivity of specific hydroxyl groups and directing the acylation to a desired position.[1]

Comparative Performance of Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst in regioselective acylation is influenced by several factors, including the nature of the metal center, the counter-ion, the substrate, and the reaction conditions. Here, we compare the performance of some commonly employed Lewis acid catalysts in the regioselective acylation of a model carbohydrate substrate, methyl α-D-glucopyranoside.

CatalystAcylating AgentSolventRegioselectivity (Major Product)Yield (%)Reference
Metal Triflates
Sc(OTf)₃Acetic AnhydrideAcetonitrile6-OHHigh[3]
Cu(OTf)₂Acetic AnhydrideDichloromethane6-OHHigh[4]
Y(OTf)₃Acetic AnhydrideIonic Liquid3-OH (for indoles)High
Bi(OTf)₃Acetic AnhydrideAcetonitrile6-OHHigh
Metal Halides
SnCl₂Benzoyl ChlorideDichloromethane6-OHHigh[5]
FeCl₃Acetic AnhydrideDichloromethaneModerateModerate
AlCl₃Acetyl ChlorideDichloromethaneLowVariable
Other Catalysts
Borinic AcidAcid ChloridesDichloromethaneEquatorial OH of cis-1,2-diolsHigh[6][7]
Er(OTf)₃1-AcetylimidazoleWaterPrimary OHHigh[3]

Key Observations:

  • Metal Triflates (Sc(OTf)₃, Cu(OTf)₂, Bi(OTf)₃): These catalysts are generally highly effective for regioselective acylation, particularly favoring the primary hydroxyl group (6-OH) in carbohydrates. Their water tolerance is a significant advantage, allowing for reactions under less stringent conditions.[3][4]

  • Metal Halides (SnCl₂, FeCl₃): While effective, metal halides can be more sensitive to moisture and may require stoichiometric amounts. SnCl₂ shows good selectivity for the primary hydroxyl group.[5]

  • Organoboron Catalysts (Borinic Acid): These catalysts exhibit remarkable selectivity for the equatorial hydroxyl group of cis-1,2-diols, a feat not easily achieved with other Lewis acids.[6][7] This selectivity is attributed to the formation of a stable cyclic borinate ester intermediate.

  • Erbium Triflate (Er(OTf)₃): This catalyst, when used with 1-acetylimidazole in water, provides excellent selectivity for the primary hydroxyl group, highlighting the potential for green chemistry approaches.[3]

Understanding the Mechanism: The "Why" Behind Selectivity

The regioselectivity achieved with Lewis acid catalysts stems from a complex interplay of electronic and steric factors, largely dictated by the formation of a catalyst-substrate complex.

The Catalytic Cycle

The generally accepted mechanism for Lewis acid-catalyzed acylation involves the following key steps:

Catalytic Cycle cluster_0 Catalytic Cycle Lewis Acid Lewis Acid Activated Complex Activated Complex Lewis Acid->Activated Complex Coordination Acylating Agent Acylating Agent Acylating Agent->Activated Complex Catalyst-Substrate Complex Catalyst-Substrate Complex Activated Complex->Catalyst-Substrate Complex Coordination to Substrate Substrate (Polyol) Substrate (Polyol) Substrate (Polyol)->Catalyst-Substrate Complex Acylated Product Acylated Product Catalyst-Substrate Complex->Acylated Product Nucleophilic Attack & Acyl Transfer Regenerated Catalyst Regenerated Catalyst Acylated Product->Regenerated Catalyst Product Release

Caption: Generalized catalytic cycle for Lewis acid-catalyzed acylation.

  • Activation of the Acylating Agent: The Lewis acid coordinates to the carbonyl oxygen of the acylating agent (e.g., acetic anhydride), increasing its electrophilicity.

  • Coordination to the Substrate: The Lewis acid, now part of an activated complex, coordinates to one or more hydroxyl groups of the polyol substrate. This coordination is the key to regioselectivity.

  • Intramolecular Acyl Transfer: The coordinated and activated acylating agent is positioned in close proximity to a specific hydroxyl group, facilitating an intramolecular or pseudo-intramolecular nucleophilic attack and subsequent acyl transfer.

  • Product Release and Catalyst Regeneration: The acylated product dissociates from the Lewis acid, which is then free to enter another catalytic cycle.

The Role of Catalyst-Substrate Interactions in Directing Regioselectivity

The specific hydroxyl group that is acylated is determined by the stability and geometry of the catalyst-substrate complex. Several factors influence this:

  • Chelation: Lewis acids with multiple coordination sites can form chelate complexes with adjacent hydroxyl groups. For example, the selectivity of borinic acid for cis-1,2-diols is due to the formation of a stable five-membered cyclic borinate ester.[6][7]

  • Hydrogen Bonding: The non-reacting hydroxyl groups of the substrate can form hydrogen bonds with the Lewis acid or the activated acylating agent, influencing the conformation of the substrate and directing the acyl group to a specific position.[2][8]

  • Steric Hindrance: The steric bulk of both the Lewis acid catalyst and the substrate play a crucial role. Less sterically hindered hydroxyl groups, such as primary hydroxyls, are often acylated preferentially.

  • Electronic Effects: The Lewis acidity of the metal center and the nature of the ligands can influence the electronic properties of the hydroxyl groups, making some more nucleophilic than others.

Regioselectivity Factors cluster_factors Influencing Factors Lewis Acid Catalyst Lewis Acid Catalyst Regioselective Acylation Regioselective Acylation Lewis Acid Catalyst->Regioselective Acylation Substrate (Polyol) Substrate (Polyol) Substrate (Polyol)->Regioselective Acylation Chelation Chelation Chelation->Regioselective Acylation Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Regioselective Acylation Steric Hindrance Steric Hindrance Steric Hindrance->Regioselective Acylation Electronic Effects Electronic Effects Electronic Effects->Regioselective Acylation

Caption: Factors influencing regioselectivity in Lewis acid-catalyzed acylation.

Experimental Protocol: A Self-Validating System

To ensure the trustworthiness and reproducibility of the described chemistry, a detailed, step-by-step protocol for the regioselective acetylation of methyl α-D-glucopyranoside using tin(II) chloride is provided below. This protocol is a composite of best practices from the cited literature.[5]

Regioselective 6-O-Acetylation of Methyl α-D-glucopyranoside

Materials:

  • Methyl α-D-glucopyranoside

  • Tin(II) chloride (SnCl₂)

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl α-D-glucopyranoside (1.0 g, 5.15 mmol).

    • Add anhydrous dichloromethane (20 mL) to the flask.

    • Under an inert atmosphere, add tin(II) chloride (0.195 g, 1.03 mmol, 0.2 equiv.).

    • Stir the suspension at room temperature for 15 minutes.

  • Addition of Acylating Agent:

    • In a separate dry dropping funnel, dissolve acetic anhydride (0.58 mL, 6.18 mmol, 1.2 equiv.) in anhydrous dichloromethane (5 mL).

    • Add the acetic anhydride solution dropwise to the reaction mixture over a period of 30 minutes at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The starting material and product should have different Rf values.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL) at 0 °C.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 6-O-acetyl-methyl-α-D-glucopyranoside.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Step-by-step experimental workflow for regioselective acylation.

Conclusion and Future Outlook

Lewis acid catalysis offers a powerful and versatile platform for achieving high regioselectivity in the acylation of polyols, a critical transformation in modern organic synthesis. The choice of catalyst is crucial and should be guided by the specific substrate and the desired regiochemical outcome. Metal triflates have emerged as particularly robust and versatile catalysts, while specialized catalysts like borinic acids offer unique selectivities.

Future research in this area will likely focus on the development of even more selective and environmentally friendly catalysts. The use of chiral Lewis acids for enantioselective acylation and the development of catalytic systems that operate under milder conditions and in greener solvents will continue to be major areas of investigation. A deeper understanding of the intricate catalyst-substrate interactions through computational and mechanistic studies will further empower chemists to design and execute highly selective transformations with precision and efficiency.[9]

References

  • Lee, D., & Taylor, M. S. (2011). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724–3727. [Link]

  • Ren, B., Rahm, M., Zhang, X., Zhou, Y., & Dong, H. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry, 79(17), 8134–8142. [Link]

  • Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Journal of the American Chemical Society, 134(19), 8260–8267. [Link]

  • Jäger, M., & Minnaard, A. J. (2016). Regioselective modification of unprotected glycosides. Chemical Communications, 52(4), 656-668. [Link]

  • Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 939–956. [Link]

  • Schmidt, R. R., & Stumpp, M. (2016). Regioselective Acylation of Diols and Triols: The Cyanide Effect. The Journal of Organic Chemistry, 81(11), 4566–4581. [Link]

  • Ren, B., et al. (2014). Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. The Journal of Organic Chemistry, 79(17), 8134-42. [Link]

  • Seeberger, P. H., & Werz, D. B. (2007). Regioselective one-pot protection of carbohydrates. Nature, 446(7139), 1046–1051. [Link]

  • Dong, H., et al. (2018). SnCl2-Catalyzed Acetalation/Selective Benzoylation Sequence for the Synthesis of Orthogonally Protected Glycosyl Acceptors. The Journal of Organic Chemistry, 83(15), 8036-8045. [Link]

  • Lee, D., & Taylor, M. S. (2011). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724-3727. [Link]

  • Demchenko, A. V., & Wolfert, M. A. (2011). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. The Journal of Organic Chemistry, 76(21), 8757–8768. [Link]

  • Sibi, M. P., & Rheault, T. R. (2000). A Computational Study on Lewis Acid-Catalyzed Diastereoselective Acyclic Radical Allylation Reactions With Unusual Selectivity Dependence on Temperature and Epimer Precursor. Journal of the American Chemical Society, 122(36), 8873–8879. [Link]

  • Nardi, M., Di Gioia, M. L., Costanzo, P., & Procopio, A. (2017). Optimization of regioselective acetylation of methyl α-D-glucopyranoside as the model substrate. ResearchGate. [Link]

  • Ren, B., et al. (2014). Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. ResearchGate. [Link]

  • Schmidt, R. R. (2016). Regioselective Acylation of Diols and Triols: The Cyanide Effect. Semantic Scholar. [Link]

  • Miller, S. J. (2017). Catalytic Site-Selective Acylation of Carbohydrates Directed by Cation-π Interaction. ResearchGate. [Link]

  • Chandrasekhar, S., & Ramakrishna, B. (2005). Cu(OTf)2 as an Efficient and Dual-Purpose Catalyst in the Regioselective Reductive Ring Opening of Benzylidene Acetals. Angewandte Chemie International Edition, 44(11), 1699–1701. [Link]

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Reactant of Route 1
4-Chloro-2'-methoxybenzophenone
Reactant of Route 2
Reactant of Route 2
4-Chloro-2'-methoxybenzophenone
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